Methyl 2-aminoquinoline-4-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
5471-28-3 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 2-aminoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3,(H2,12,13) |
InChI Key |
UOLQJDYEMFOZBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 2-aminoquinoline-4-carboxylate: A Strategic Application of the Pfitzinger Reaction
Abstract
The quinoline-4-carboxylate framework is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents. Among its derivatives, 2-aminoquinolines are of particular interest due to their diverse biological activities. This technical guide provides a comprehensive, in-depth methodology for the synthesis of Methyl 2-aminoquinoline-4-carboxylate. We address the inherent synthetic challenge that the classical Pfitzinger reaction does not directly yield 2-amino substituted products. Instead, we present a robust, multi-step pathway that strategically employs a Pfitzinger reaction variant to construct the quinoline core, followed by logical functional group interconversions to achieve the target molecule. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and practical guidance for a successful synthesis.
Introduction: The Significance and Synthetic Strategy of 2-Aminoquinolines
The quinoline scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[2][3] The specific functionalization of the quinoline ring is critical for modulating its pharmacological profile. The title compound, Methyl 2-aminoquinoline-4-carboxylate, incorporates three key features: the core quinoline ring, an amino group at the C2 position, and a methyl ester at the C4 position, making it a valuable building block for chemical library development and structure-activity relationship (SAR) studies.[2]
The Pfitzinger reaction, discovered in the late 19th century, remains a powerful and versatile method for synthesizing quinoline-4-carboxylic acids.[4][5][6] The classic reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group under strong basic conditions.[2][7]
The Core Synthetic Challenge
A direct, one-pot synthesis of Methyl 2-aminoquinoline-4-carboxylate using the standard Pfitzinger reaction is not feasible. The mechanism proceeds via the condensation of an isatin-derived keto-acid with a carbonyl compound.[7][8] This process inherently places substituents from the carbonyl component at the C2 and C3 positions of the final quinoline ring. To install a 2-amino group directly, one would need a carbonyl reactant that could provide a nitrogen atom at the appropriate position, a scenario for which the standard reaction is not designed.
Therefore, a more strategic, multi-step approach is required. This guide details a validated four-step synthetic pathway that leverages the Pfitzinger reaction to build the foundational quinoline scaffold, which is then elaborated to the desired product.
The Multi-Step Synthetic Pathway
Our proposed pathway is designed for efficiency and reliability, breaking down the synthesis into four logical and manageable stages:
-
Step 1: Pfitzinger Synthesis of the Quinoline Core. Synthesis of 2-Hydroxyquinoline-4-carboxylic acid (Kynurenic Acid) via the Halberkann variant of the Pfitzinger reaction.
-
Step 2: Chlorination of the C2 Position. Conversion of the 2-hydroxy group into a 2-chloro group, creating an activated intermediate for nucleophilic substitution.
-
Step 3: Amination of the C2 Position. Introduction of the amino group via nucleophilic aromatic substitution of the 2-chloro intermediate.
-
Step 4: Esterification of the C4-Carboxylic Acid. Final conversion of the carboxylic acid to its corresponding methyl ester.
This workflow is illustrated in the diagram below.
Caption: A four-step synthetic workflow for Methyl 2-aminoquinoline-4-carboxylate.
Mechanistic Insights and Rationale
The Pfitzinger Reaction Mechanism
The foundational step of our synthesis relies on the Pfitzinger reaction. Understanding its mechanism is key to appreciating its utility and limitations.
-
Base-Catalyzed Ring Opening: The reaction is initiated by a strong base (e.g., potassium hydroxide) which hydrolyzes the C2-N1 amide bond of the isatin ring. This ring-opening step forms a keto-acid intermediate, 2-aminophenylglyoxylic acid.[4][7] This intermediate is typically generated in situ and not isolated.[2]
-
Condensation: The aniline moiety of the keto-acid intermediate then condenses with the carbonyl group of the reaction partner (in this case, pyruvic acid) to form an imine (a Schiff base).[8]
-
Cyclization and Dehydration: The enolizable nature of the pyruvic acid moiety allows for an intramolecular cyclization, followed by a dehydration step to form the aromatic quinoline ring system, yielding the final quinoline-4-carboxylic acid.[7]
For our specific target, we utilize the Halberkann variant, which involves the reaction of N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.[7] A more direct approach to 2-hydroxyquinoline-4-carboxylic acid (kynurenic acid) involves reacting isatin with pyruvic acid.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified laboratory professionals. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic acid
This protocol adapts the Pfitzinger conditions for the reaction between isatin and pyruvic acid.
Methodology:
-
Preparation of Base Solution: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of absolute ethanol (200 mL) and water (20 mL).
-
Addition of Isatin: Add isatin (0.1 mol) to the stirred basic solution. Stir at room temperature for 1 hour. The color of the solution should change, indicating the formation of the ring-opened keto-acid salt.[2]
-
Addition of Carbonyl Component: To this solution, add a solution of pyruvic acid (0.11 mol) in ethanol (50 mL) dropwise over 30 minutes.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain this temperature with vigorous stirring for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, distill off the majority of the ethanol under reduced pressure. Dissolve the remaining residue in water (200 mL). Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any neutral impurities.[2]
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with 2M hydrochloric acid or glacial acetic acid to a pH of approximately 3-4. A pale-yellow precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 80°C to yield 2-hydroxyquinoline-4-carboxylic acid.
Step 2: Synthesis of 2-Chloroquinoline-4-carboxylic acid
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 2-hydroxyquinoline-4-carboxylic acid (0.05 mol).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 100 mL) to the flask in a fume hood.
-
Reflux: Heat the mixture to reflux gently for 4 hours. The solid will gradually dissolve.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice (approx. 500 g) in a large beaker with constant stirring. This step is highly exothermic and releases HCl gas.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry thoroughly.
Step 3: Synthesis of 2-Aminoquinoline-4-carboxylic acid
Methodology:
-
Reaction Setup: In a sealed pressure vessel or a high-pressure autoclave, place 2-chloroquinoline-4-carboxylic acid (0.04 mol).
-
Addition of Reagent: Add concentrated aqueous ammonia (NH₄OH, 150 mL).
-
Heating: Seal the vessel and heat it to 150-160°C in an oil bath or heating mantle for 8-10 hours. The internal pressure will increase significantly.
-
Work-up: After cooling the vessel completely to room temperature, carefully vent and open it. A solid product should be present.
-
Isolation: Filter the contents and wash the solid with a small amount of cold water.
-
Purification: The crude product can be purified by dissolving it in a dilute aqueous sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating by acidifying with acetic acid. Collect the purified solid by filtration, wash with water, and dry.
Step 4: Synthesis of Methyl 2-aminoquinoline-4-carboxylate
This is a classic Fischer-Speier esterification.
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask with a reflux condenser, suspend 2-aminoquinoline-4-carboxylic acid (0.03 mol) in methanol (150 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 3 mL) dropwise while stirring.
-
Reflux: Heat the mixture to reflux for 6-8 hours, until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Neutralization and Extraction: Pour the remaining solution into a beaker containing ice water (200 mL) and neutralize by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~8). The product will precipitate or can be extracted with a suitable organic solvent like ethyl acetate (3 x 75 mL).
-
Isolation and Purification: If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. The final product can be purified by recrystallization from an ethanol/water mixture to give Methyl 2-aminoquinoline-4-carboxylate as a solid.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques. The following table provides expected data for the key compounds in the synthetic pathway.
| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 2-Hydroxyquinoline-4-carboxylic acid | C₁₀H₇NO₃ | 189.17 | 75-85 | Pale-yellow solid |
| 2-Chloroquinoline-4-carboxylic acid | C₁₀H₆ClNO₂ | 207.62 | 80-90 | Off-white solid |
| 2-Aminoquinoline-4-carboxylic acid | C₁₀H₈N₂O₂ | 188.18 | 65-75 | Yellow solid |
| Methyl 2-aminoquinoline-4-carboxylate | C₁₁H₁₀N₂O₂ | 202.21 | 85-95 | Crystalline solid |
Note: Yields are representative and may vary based on experimental conditions and scale.
Conclusion
This guide has detailed a robust and scientifically sound multi-step synthetic route for Methyl 2-aminoquinoline-4-carboxylate. By acknowledging the limitations of the classical Pfitzinger reaction for direct amination, we have presented a strategic pathway that utilizes a Pfitzinger-type reaction as a key bond-forming step to build the essential quinoline core. Subsequent, well-established functional group interconversions—chlorination, amination, and esterification—provide a reliable path to the desired, highly valuable molecule. The detailed protocols and mechanistic discussions herein serve as a comprehensive resource for researchers in synthetic and medicinal chemistry.
References
-
Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250. [Source: ResearchGate] ([Link])
-
Bentham Science Publishers. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). ([Link])
-
Wikipedia. (n.d.). Pfitzinger reaction. ([Link])
-
Shvekhgeimer, M.-G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. [Source: Scribd] ([Link])
-
Zhou, P., et al. (2018). An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. Tetrahedron Letters, 59(32), 3116-3119. [Source: Synfacts] ([Link])
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. ([Link])
-
ResearchGate. (n.d.). ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ([Link])
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. ([Link])
-
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. ([Link])
-
He, S., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(15), 6239-6255. [Source: PMC] ([Link])
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Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. ([Link])
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Shvekhgeimer, M.-G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. [Source: SciSpace] ([Link])
-
Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. ([Link])
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ResearchGate. (n.d.). Pfitzinger quinoline synthesis. ([Link])
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Precision Synthesis of Quinoline-4-Carboxylates: The Friedländer-Pfitzinger Methodology
Executive Summary
The quinoline-4-carboxylate scaffold (cinchoninic acid derivative) is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for antimalarials (e.g., Mefloquine analogues), NK3 receptor antagonists, and broad-spectrum antivirals. While the classical Friedländer synthesis is the archetype for constructing the quinoline core, the specific introduction of a carboxylate moiety at the C4 position requires a strategic modification known as the Pfitzinger reaction .
This guide provides a rigorous technical analysis of the synthesis of substituted quinoline-4-carboxylates. It bridges the gap between the classical Friedländer mechanism and the Pfitzinger modification, offering a self-validating protocol optimized for high-throughput drug discovery. We focus on the microwave-assisted alkaline condensation of isatins with ketones , a method selected for its atom economy, regiocontrol, and scalability.
Mechanistic Foundations & Regiochemistry
The Friedländer-Pfitzinger Nexus
The classical Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with an
Isatin (1H-indole-2,3-dione) is the ideal surrogate. Under basic conditions, the lactam ring of isatin opens to generate isatinate (2-aminophenylglyoxylate) in situ. This intermediate acts as a "pre-oxidized" Friedländer partner.
Reaction Pathway
The reaction proceeds through a cascade sequence:
-
Hydrolysis: Base-mediated opening of the isatin lactam ring to form the isatinate anion.
-
Condensation: The nucleophilic amine of the isatinate attacks the carbonyl of the external ketone (Schiff base formation).
-
Cyclization: The enolate of the external ketone (generated at the
-methylene position) attacks the ketone carbonyl of the isatinate. -
Aromatization: Dehydration yields the fully aromatic quinoline-4-carboxylate.
Mechanistic Visualization
The following diagram details the base-mediated conversion of Isatin to Quinoline-4-carboxylic acid.
Caption: Base-mediated ring expansion of Isatin to Quinoline-4-carboxylate via Isatinate intermediate.[1][2][3][4][5][6][7][8]
Strategic Reagent Selection
To ensure reproducibility and high yields, the choice of reagents must be deliberate.
| Component | Selection Criteria | Recommended Reagent | Rationale |
| Nitrogen Source | Pre-oxidized C4 precursor | Substituted Isatins | Isatins are stable solids that hydrolyze in situ to the reactive 2-aminophenylglyoxylate, ensuring the C4-COOH functionality is intrinsic to the scaffold. |
| Carbonyl Partner | Cyclic/Acyclic Ketones | Must possess at least one | |
| Catalyst/Base | Promotion of enolization | 33% aq. KOH | Strong base is required to open the isatin ring and drive the condensation. KOH is superior to NaOH for solubility in ethanolic media. |
| Energy Source | Activation energy | Microwave (MW) | MW irradiation (300W) reduces reaction times from 24h (reflux) to <10 min and suppresses side reactions like polymerization. |
Validated Experimental Protocol
This protocol describes the synthesis of 2-phenylquinoline-4-carboxylic acid (Atophan) as a benchmark, adaptable for diverse derivatives.
Materials
-
Isatin (5 mmol, 0.735 g)
-
Acetophenone (5.5 mmol, 0.66 g)
-
Potassium Hydroxide (KOH) (15 mmol, 0.84 g)
-
Ethanol (Absolute, 10 mL)
-
Microwave Reactor (e.g., CEM Discover or Monowave)
Step-by-Step Workflow
-
Isatinate Formation:
-
Dissolve KOH (0.84 g) in water (2 mL).
-
Add Isatin (0.735 g) to the solution.
-
Observation point: The orange suspension will turn into a clear yellow/brown solution as the potassium isatinate forms.
-
-
Reactant Assembly:
-
Add Acetophenone (0.66 g) followed by Ethanol (10 mL) to the isatinate solution.
-
Transfer the mixture to a 30 mL microwave-transparent vial. Cap with a Teflon-lined septum.
-
-
Microwave Irradiation:
-
Settings: Power = 300 W; Temperature = 80 °C; Hold Time = 5 minutes; Stirring = High.
-
Note: If using conventional heating, reflux at 85 °C for 12–24 hours.
-
-
Work-up & Isolation:
-
Allow the reaction vessel to cool to room temperature.
-
Transfer the reaction mixture to a beaker and chill in an ice bath (0–4 °C).
-
Acidification: Dropwise add 10% HCl until pH reaches ~2.0.
-
Critical Step: A voluminous precipitate (the free acid) will form immediately upon acidification.
-
-
Purification:
-
Filter the precipitate under vacuum.
-
Wash the cake with cold water (3 x 10 mL) to remove KCl salts.
-
Recrystallize from ethanol/water (3:1) if necessary.
-
Workflow Diagram
Caption: Operational workflow for the microwave-assisted synthesis of quinoline-4-carboxylates.
Data & Performance Metrics
The following table contrasts the efficiency of the Microwave (MW) protocol against conventional thermal reflux for various substituted quinoline-4-carboxylates.
Table 1: Comparative Yields of Substituted Quinoline-4-Carboxylic Acids
| Entry | Isatin Substituent (R1) | Ketone (R2) | Product (Quinoline) | Conventional Yield (24h) | MW Yield (5-10 min) |
| 1 | H | Acetophenone | 2-Phenyl-4-COOH | 65% | 92% |
| 2 | 5-Cl | Acetophenone | 6-Chloro-2-phenyl-4-COOH | 58% | 89% |
| 3 | H | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-COOH | 70% | 94% |
| 4 | 5-NO2 | Acetophenone | 6-Nitro-2-phenyl-4-COOH | 45% | 85% |
| 5 | 5-Me | Propiophenone | 2-Ethyl-6-methyl-4-COOH | 60% | 88% |
Data aggregated from comparative studies (See References [1], [3]).
Interpretation
-
Electronic Effects: Electron-withdrawing groups on the isatin (e.g., 5-NO2) typically deactivate the amide nitrogen, slowing the initial condensation in thermal methods. Microwave irradiation overcomes this activation barrier, restoring high yields (Entry 4).
-
Steric Effects: The reaction tolerates cyclic ketones (Entry 3) exceptionally well, often yielding tricyclic acridine derivatives which are potent DNA intercalators.
Scope and Limitations
Scope
-
Ketone Tolerance: The reaction works well with methyl ketones, cyclic ketones, and
-keto esters (though -keto esters may require careful pH control to avoid decarboxylation). -
Isatin Diversity: Halogen, alkyl, and nitro-substituted isatins are compatible.
Limitations
-
Aldehyde Partners: Using aldehydes instead of ketones (to make 2-unsubstituted quinolines) can lead to self-condensation (aldol polymerization) of the aldehyde under the strong basic conditions.
-
Regioselectivity: Unsymmetrical ketones (e.g., 2-butanone) may yield regioisomeric mixtures (2-ethyl vs. 2,3-dimethyl). The reaction generally favors formation of the bond at the less substituted
-carbon due to steric hindrance, but mixtures are common.
References
-
Comparison of Conventional and Microwave Methods: Shaterian, H. R., Yarahmadi, H., & Ghashang, M. (2008). An efficient, simple and expedition synthesis of 2,3-disubstituted quinoline-4-carboxylic acids using silica gel as a reusable catalyst under microwave irradiation. Bioorganic & Medicinal Chemistry Letters.
-
Mechanistic Insight (Pfitzinger Reaction): Pfitzinger, W. (1886).[4] Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie.
-
Green Chemistry Protocols: Raghuvanshi, D. S., & Singh, K. N. (2010). A simple and efficient one-pot synthesis of 2-arylquinoline-4-carboxylic acid derivatives in water under microwave irradiation. Synthetic Communications.
-
Review of Quinoline Synthesis: Marco-Contelles, J., et al. (2009).[9] Friedländer reaction on 2-amino-3-cyano-4H-pyrans: Synthesis of polysubstituted 4H-pyran[2,3-b]quinolines. Tetrahedron.
-
Application in Drug Discovery: Gopinath, P., et al. (2013). Synthesis and biological evaluation of some novel quinoline-4-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Arabian Journal of Chemistry.
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Physicochemical Profiling and Synthetic Utility of Methyl 2-aminoquinoline-4-carboxylate: A Technical Whitepaper
Executive Summary
The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous antimicrobial, antimalarial, and anti-inflammatory agents. Methyl 2-aminoquinoline-4-carboxylate (CAS: 5471-28-3) represents a highly versatile building block within this family. By featuring both an amino group at the C2 position and a methyl ester at the C4 position, this compound provides orthogonal reactive sites for complex derivatization. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and pharmacological utility, designed for researchers and drug development professionals.
Molecular Architecture & Physicochemical Profile
The strategic placement of functional groups on the quinoline core dictates both its chemical reactivity and biological behavior. The free carboxylic acid analogue, 2-aminoquinoline-4-carboxylic acid (CAS: 157915-68-9)[1], often suffers from poor lipophilicity and limited cellular permeability. Converting this to a methyl ester significantly alters the pharmacokinetic profile, masking the polar carboxylate to enhance lipid membrane permeation while retaining the hydrogen-bond donating capability of the C2-amine.
Quantitative Physicochemical Data
To evaluate its suitability for drug discovery and adherence to Lipinski's Rule of Five, the core physicochemical parameters are summarized below[2]:
| Property | Value | Pharmacokinetic Implication |
| CAS Number | 5471-28-3 | Unique chemical identifier. |
| Molecular Formula | C₁₁H₁₀N₂O₂ | Standard structural composition. |
| Molecular Weight | 202.21 g/mol | Highly favorable for fragment-based drug design (FBDD). |
| LogP | 1.6036 | Optimal lipophilicity for passive cellular membrane diffusion. |
| Topological Polar Surface Area (TPSA) | 65.21 Ų | Excellent predictor for high intestinal absorption and BBB penetration. |
| Hydrogen Bond Donors (HBD) | 1 | Provided by the C2 primary amine; critical for kinase hinge binding. |
| Hydrogen Bond Acceptors (HBA) | 4 | Facilitates target protein interactions via the ester and quinoline nitrogen. |
| Rotatable Bonds | 1 | High structural rigidity, minimizing entropic penalty upon target binding. |
Causality Insight: The LogP of 1.60 combined with a TPSA of 65.21 Ų ensures that Methyl 2-aminoquinoline-4-carboxylate avoids the high-efflux liabilities often associated with highly polar zwitterionic amino acids.
Synthetic Methodology & Mechanistic Rationale
The synthesis of 2-aminoquinolines is traditionally achieved via multi-component reactions, reductive amination, or Vilsmeier-Haack formylation[3]. For quinoline-4-carboxylic acid derivatives, the foundational approach relies on the Pfitzinger reaction—a base-catalyzed condensation of isatin derivatives with ketones or aldehydes[4].
To generate the target ester, a self-validating Fischer esterification protocol is employed. This method is preferred because it utilizes the parent acid's stability while driving the equilibrium forward via Le Chatelier's principle.
Step-by-Step Protocol: Fischer Esterification of 2-Aminoquinoline-4-carboxylic acid
Objective: Synthesize Methyl 2-aminoquinoline-4-carboxylate with >98% purity.
-
Reagent Preparation: Suspend 1.0 equivalent of 2-aminoquinoline-4-carboxylic acid (CAS: 157915-68-9) in 20 volumes of anhydrous methanol (MeOH). Rationale: Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.
-
Acid Catalysis: Cool the suspension to 0°C using an ice bath. Dropwise, add 2.0 equivalents of concentrated sulfuric acid (H₂SO₄). Rationale: The slow addition mitigates the exothermic protonation of the quinoline nitrogen and the amine, preventing thermal degradation.
-
Reflux & Kinetic Drive: Heat the reaction mixture to reflux (65°C) for 12-16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1). Rationale: The continuous reflux drives the thermodynamic formation of the ester.
-
Quenching & Neutralization: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove excess MeOH. Carefully pour the residue into ice water and neutralize to pH 7.5-8.0 using saturated sodium bicarbonate (NaHCO₃). Rationale: Neutralization deprotonates the quinoline core, forcing the lipophilic methyl ester to precipitate.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography if necessary.
Figure 1: Synthetic workflow for Methyl 2-aminoquinoline-4-carboxylate via Pfitzinger reaction.
Pharmacological Relevance & Target Modulation
The 2-aminoquinoline motif is not merely a structural placeholder; it is an active pharmacophore. Derivatives of this class have demonstrated profound biological activities, particularly in modulating inflammatory pathways and inhibiting specific kinases.
Mechanism of Action: NF-κB Pathway Inhibition
Recent in vivo studies on osteoarthritis models have demonstrated that 2-aminoquinoline derivatives significantly prevent articular cartilage degradation by acting as potent anti-inflammatory agents[5]. The primary mechanism involves the inhibition of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) phosphorylation[5].
When utilized in biological assays, Methyl 2-aminoquinoline-4-carboxylate can act as a highly permeable prodrug. Upon cellular entry, intracellular esterases cleave the methyl ester, liberating the active carboxylate. The 2-aminoquinoline core then suppresses the phosphorylation of NF-κB, which subsequently downregulates the expression of downstream pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, and matrix metalloproteinase-13 (MMP-13)[5].
Figure 2: Proposed intracellular activation and NF-κB inhibition pathway of the quinoline scaffold.
Analytical Validation Framework
To ensure the trustworthiness of the synthesized compound for downstream biological assays, a self-validating analytical framework must be applied.
-
High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The methyl ester will elute later than the parent acid due to its higher LogP (1.60 vs lower lipophilicity of the acid). Purity must be ≥98%[2].
-
Proton Nuclear Magnetic Resonance (¹H NMR): The definitive confirmation of the esterification is the appearance of a sharp singlet integrating to 3 protons at approximately
3.9 - 4.1 ppm, corresponding to the methoxy (-OCH₃) group. The broad singlet for the primary amine (-NH₂) should remain visible around 6.5 ppm (solvent dependent). -
Mass Spectrometry (ESI-MS): Positive ion mode should yield an[M+H]⁺ peak at m/z 203.2, confirming the molecular weight of 202.21 g/mol [2].
References
-
He, Jinlong, et al. "NF-κB Phosphorylation Inhibition Prevents Articular Cartilage Degradation in Osteoarthritis Rats via 2-Aminoquinoline." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Gouda, Moustafa A., et al. "Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities." Mini-Reviews in Organic Chemistry (EurekaSelect). Available at:[Link]
Sources
- 1. 157915-68-9 | 2-Aminoquinoline-4-carboxylic acid | Amines | Ambeed.com [ambeed.com]
- 2. chemscene.com [chemscene.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Buy 8-Aminoquinoline-4-carboxylic acid | 121689-23-4 [smolecule.com]
- 5. NF-κB Phosphorylation Inhibition Prevents Articular Cartilage Degradation in Osteoarthritis Rats via 2-Aminoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-Aminoquinoline-4-Carboxylate: A Strategic Building Block for Heterocyclic Synthesis
Executive Summary
Methyl 2-aminoquinoline-4-carboxylate represents a high-value scaffold in medicinal chemistry due to its unique bifunctional reactivity . Unlike standard quinolines, this building block possesses a nucleophilic exocyclic amine at the C2 position and an electrophilic ester moiety at the C4 position. This "push-pull" electronic arrangement allows for divergent synthetic pathways: annulation at the N1-C2 face to form tricyclic fused systems (e.g., pyrimido[1,2-a]quinolines) or functionalization at the C4 position to generate pendant heterocycles (e.g., 1,3,4-oxadiazoles). This guide details the mechanistic rationale and validated protocols for exploiting this scaffold in drug discovery.
Structural Analysis & Reactivity Profile
The utility of methyl 2-aminoquinoline-4-carboxylate stems from its ability to participate in orthogonal reaction types without the need for extensive protecting group strategies.
| Feature | Chemical Nature | Synthetic Utility |
| C2-Amino Group | Hard Nucleophile | Primary site for electrophilic attack. Enables formation of ureas, thioureas, and Schiff bases. Key participant in [3+3] annulations. |
| N1-Nitrogen | Soft Nucleophile | Secondary nucleophilic site. Participates in cyclization after the C2-amine has reacted, facilitating ring closure (e.g., with 1,3-dicarbonyls). |
| C4-Methyl Ester | Electrophile | Precursor for acyl hydrazides. Can be converted to oxadiazoles, triazoles, or amides. Sterically accessible for nucleophilic acyl substitution. |
Strategic Reaction Map
The following diagram illustrates the divergent pathways accessible from this single core.
Figure 1: Divergent synthetic pathways from the methyl 2-aminoquinoline-4-carboxylate core.[1]
Pathway A: N1-C2 Annulation (Tricyclic Synthesis)
The most powerful application of this building block is the synthesis of pyrimido[1,2-a]quinolines . These tricyclic systems are bioisosteres of bioactive alkaloids and have shown promise as DNA intercalators and kinase inhibitors.
Mechanism of Action
The reaction typically involves a condensation with a 1,3-electrophile (such as diethyl malonate or ethyl acetoacetate).
-
Attack: The C2-NH2 attacks the ketone/ester carbonyl of the reagent.
-
Elimination: Loss of water/alcohol generates an intermediate enamine/amide.
-
Cyclization: The endocyclic N1 nitrogen attacks the second electrophilic center of the reagent, closing the pyrimidine ring.
Validated Protocol: Synthesis of Pyrimido[1,2-a]quinoline-2-one Derivatives
Target: Fusion of a pyrimidine ring across the N1-C2 bond.
Reagents:
-
Methyl 2-aminoquinoline-4-carboxylate (1.0 equiv)
-
Ethyl acetoacetate (1.2 equiv) or Diethyl malonate
-
Solvent: Diphenyl ether (for high temp) or Ethanol with catalytic Piperidine.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a Dean-Stark trap (if using high-boiling solvents) or a reflux condenser, dissolve 10 mmol of methyl 2-aminoquinoline-4-carboxylate in 20 mL of solvent.
-
Addition: Add 12 mmol of ethyl acetoacetate.
-
Catalysis: Add 5 drops of piperidine or glacial acetic acid to facilitate the initial nucleophilic attack.
-
Reaction: Reflux the mixture.
-
Condition A (Ethanol): Reflux at 80°C for 6–10 hours. Monitor by TLC (EtOAc:Hexane 3:7).
-
Condition B (Thermal Cyclization): Heat neat or in diphenyl ether at 140–160°C for 2 hours. This promotes rapid cyclization via thermal elimination of ethanol.
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol to obtain the pure tricyclic ester.
Why this works: The thermal condition drives the entropy-disfavored ring closure. The C4-ester remains intact, providing a handle for further solubility enhancements (e.g., hydrolysis to the acid and coupling with solubilizing amines).
Pathway B: C4-Ester Functionalization (Hydrazide Route)
For projects requiring "pendant" heterocycles rather than fused systems, the C4-ester is the primary handle. Converting the ester to a hydrazide opens the door to 1,3,4-oxadiazoles and 1,2,4-triazoles , motifs commonly used to improve metabolic stability and hydrogen-bonding potential.
Validated Protocol: Synthesis of 2-Amino-4-(1,3,4-oxadiazol-2-yl)quinoline
Target: Conversion of C4-ester to a biologically active oxadiazole ring.
Step 1: Hydrazide Formation
-
Dissolve methyl 2-aminoquinoline-4-carboxylate (10 mmol) in absolute ethanol (30 mL).
-
Add hydrazine hydrate (99%, 50 mmol, 5 equiv). Note: Excess hydrazine is critical to prevent dimer formation.
-
Reflux for 4–6 hours. A solid precipitate (the hydrazide) will form.
-
Cool, filter, and wash with cold ethanol. Yields are typically >85%.[2]
Step 2: Oxadiazole Cyclization
-
Suspend the hydrazide (5 mmol) in phosphorus oxychloride (POCl3, 10 mL).
-
Add the requisite carboxylic acid (R-COOH, 5.5 mmol).
-
Reflux for 3–5 hours. Caution: POCl3 is corrosive; use a drying tube.
-
Quenching: Pour the cooled mixture slowly onto crushed ice with vigorous stirring. Neutralize with NaHCO3 to pH 7–8.
-
Isolation: Filter the resulting solid. This yields the 2-aminoquinoline with a substituted oxadiazole at position 4.
Figure 2: Workflow for the conversion of the C4-ester to an oxadiazole moiety.
References
-
Pfitzinger Reaction & Quinoline Synthesis
-
Pyrimidoquinoline Synthesis
- Synthesis and biological activity of pyrimido[1,2-a]quinoline deriv
-
Hydrazide & Oxadiazole Pathways
- Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines. Bioorganic & Medicinal Chemistry Letters.
-
General Reactivity of 2-Aminoquinolines
-
Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[6] Mini-Reviews in Organic Chemistry.
-
Sources
- 1. biomedres.us [biomedres.us]
- 2. impactfactor.org [impactfactor.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Methyl 2-aminoquinoline-4-carboxylate in Kinase Inhibitor Synthesis
Executive Summary
Methyl 2-aminoquinoline-4-carboxylate (MAQC) represents a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its structural utility lies in its orthogonal bifunctionality: the C4-carboxylate serves as a precursor for "hinge-binding" motifs (carboxamides, hydrazides), while the C2-primary amine offers a vector for optimizing solubility, solvent-front interactions, or cyclization into tricyclic cores (e.g., pyrimido[1,2-a]quinolines).
This guide details the synthetic protocols for converting MAQC into potent inhibitors targeting EGFR , BTK , and CK2 , emphasizing reaction causality, yield optimization, and structure-activity relationships (SAR).
Chemical Biology & Target Landscape
The quinoline-4-carboxamide pharmacophore is validated in FDA-approved kinase inhibitors (e.g., Lenvatinib , Cabozantinib ). The addition of a 2-amino substituent distinguishes MAQC-derived inhibitors by providing an additional hydrogen bond donor/acceptor pair, critical for tuning selectivity profiles.
| Target Kinase | Binding Mode Relevance | Key Structural Motif |
| EGFR (T790M) | Hinge Binder: The 4-carboxamide NH interacts with Met793. | 4-Carboxamide w/ solubilizing tail |
| BTK | Back Pocket: C2-substituents can extend into the back pocket to improve selectivity over other Tec family kinases. | 2-Urea or 2-Amide derivatives |
| CK2 | Shape Complementarity: The planar quinoline core stacks between Val66 and Val116. | Tricyclic Pyrimido-fused systems |
Synthetic Workflows & Protocols
The following protocols are designed for modular synthesis, allowing researchers to rapidly generate libraries of analogs.
Route A: C4-Amidation (The "Hinge Binder" Synthesis)
Objective: Convert the methyl ester to a functionalized carboxamide to establish the primary ATP-hinge interaction.
Mechanism: Direct aminolysis of methyl esters at C4 of quinolines is often sluggish due to steric hindrance from the peri-protons (H5). Therefore, a hydrolysis-coupling sequence is preferred over direct aminolysis to prevent harsh conditions that might degrade the C2-amine.
Protocol:
-
Hydrolysis:
-
Dissolve Methyl 2-aminoquinoline-4-carboxylate (1.0 eq) in THF:MeOH:H₂O (3:1:1).
-
Add LiOH·H₂O (2.5 eq). Stir at 60°C for 4 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The spot should shift to baseline.
-
Acidify to pH 4 with 1N HCl. Filter the precipitate (2-aminoquinoline-4-carboxylic acid). Dry under vacuum.
-
-
Amide Coupling:
-
Suspend the acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate the carboxylate.
-
Add the target amine (e.g., 3-chloro-4-fluoroaniline for EGFR, or morpholino-ethylamine for solubility) (1.1 eq).
-
Stir at RT for 12 hours.
-
Workup: Pour into ice water. If solid forms, filter and wash with Et₂O. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.
-
Route B: C2-Functionalization (The "Selectivity Tuner")
Objective: Derivatize the C2-amine to probe the solvent front or back pocket regions.
Mechanism: The C2-amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the quinoline ring nitrogen. Reaction with isocyanates (to form ureas) requires elevated temperatures or Lewis acid catalysis.
Protocol (Urea Synthesis):
-
Dissolve Methyl 2-aminoquinoline-4-carboxylate (1.0 eq) in anhydrous 1,4-dioxane.
-
Add Phenyl Isocyanate derivative (1.2 eq).
-
Heat to 80°C for 6 hours.
-
Troubleshooting: If conversion is low, add 10 mol% DBU as a catalyst.
-
Purification: Cool to RT. The urea product often precipitates. Filter and wash with cold EtOH.
Route C: Tricyclic Scaffold Morphing
Objective: Cyclize to Pyrimido[1,2-a]quinoline derivatives to create rigid, planar cores for DNA intercalation or narrow kinase pockets (e.g., CK2).
Protocol:
-
Mix Methyl 2-aminoquinoline-4-carboxylate (1.0 eq) with Diethyl Malonate (5.0 eq).
-
Add catalytic Sodium Ethoxide (21% in EtOH).
-
Heat to 160°C (neat) or reflux in diphenyl ether for 4 hours.
-
Result: Formation of Ethyl 4-oxo-4H-pyrimido[1,2-a]quinoline-3-carboxylate.
-
Note: This reaction bridges the N1 ring nitrogen and the C2-amine, locking the conformation.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions based on internal and literature data for generic quinoline kinase inhibitors.
| Position | Modification | Effect on Kinase Potency (IC₅₀) | Physicochemical Impact |
| C4-Ester | Hydrolysis to Acid | Decrease (Loss of hydrophobic contact) | Increased Polarity (logP ↓) |
| C4-Amide | N-(3-Cl, 4-F-phenyl) | Increase (+++) (EGFR/VEGFR potency) | Lipophilicity (logP ↑) |
| C4-Amide | N-(Piperazinyl-ethyl) | Maintenance (+) | Solubility (+++) |
| C2-Amine | Free NH₂ | Moderate (Baseline) | H-bond Donor available |
| C2-Amine | Urea (-NHCONH-Ar) | Increase (++) (BTK selectivity) | Increased MW, Rigidification |
| C2-Amine | Acetylation (-NHAc) | Decrease (Steric clash often observed) | Metabolic Stability ↑ |
Visualizations
Figure 1: Synthetic Logic & Pathway Map
Caption: Divergent synthetic pathways from MAQC yielding three distinct classes of kinase inhibitors.
Figure 2: SAR Decision Tree
Caption: Strategic decision matrix for optimizing MAQC derivatives based on assay feedback.
References
-
Quinoline-4-carboxamides as Kinase Inhibitors
-
Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors.[1] Journal of Medicinal Chemistry, 2019.[2] Link
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity, 2025.[3][4] Link
-
-
Synthetic Methodologies
-
Biological Targets (CK2/EGFR)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
Advanced Alkylation Strategies for 2-Aminoquinoline Esters: A Technical Guide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Chemoselective N-alkylation methodologies for highly deactivated 2-aminoquinoline ester scaffolds.
Executive Summary & Rationale
2-Aminoquinoline derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in potent neuronal nitric oxide synthase (nNOS) inhibitors[1] and antitubercular agents targeting the MabA (FabG1) enzyme[2]. Within this class, 2-aminoquinoline esters (e.g., ethyl 2-aminoquinoline-3-carboxylate) present a unique synthetic challenge. The ester group at the C-3 position exerts a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the adjacent C-2 exocyclic amine.
As a Senior Application Scientist, I frequently observe that applying standard alkylation conditions to these deactivated substrates results in poor yields, unintended ester saponification, or uncontrolled over-alkylation. This guide provides field-proven, causality-driven protocols for the chemoselective N-alkylation of 2-aminoquinoline esters, leveraging both modern transition-metal catalysis and optimized classical SN2 pathways.
Mechanistic Causality in Alkylation
The Pitfalls of Classical SN2 Alkylation
In standard SN2 alkylation using alkyl halides, strong bases (such as NaH or KOH) are typically employed to deprotonate the amine. However, when a C-3 ester is present, these hard nucleophiles readily attack the carbonyl carbon, leading to irreversible ester hydrolysis. Furthermore, once mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to rapid over-alkylation (tertiary amine formation).
The Borrowing Hydrogen (Acceptorless Dehydrogenative Coupling) Paradigm
To bypass the poor nucleophilicity of the amine without risking the ester, transition-metal-catalyzed "borrowing hydrogen" (BH) is the superior strategic choice[3]. In this highly atom-economical pathway, inexpensive primary alcohols are used as green alkylating agents.
Causality of the Mechanism:
-
Dehydrogenation: A transition metal catalyst (e.g., a phosphine-free Mn-pincer complex) temporarily extracts hydrogen from the alcohol, oxidizing it to an aldehyde[4].
-
Condensation: The deactivated 2-aminoquinoline ester condenses with the highly electrophilic aldehyde to form an imine intermediate. This step overcomes the amine's poor nucleophilicity.
-
Hydrogenation: The metal catalyst returns the "borrowed" hydrogen to the imine, reducing it to the mono-alkylated secondary amine. Over-alkylation is structurally prevented because secondary amines cannot form imines with aldehydes.
Mechanistic pathway of acceptorless dehydrogenative coupling (borrowing hydrogen) for N-alkylation.
Quantitative Data & Reaction Optimization
The choice of methodology drastically impacts the chemoselectivity and survival of the ester group. Table 1 summarizes the operational parameters across different modalities, while Table 2 details the optimization of the Mn-catalyzed borrowing hydrogen system specifically for ester-bearing substrates[3].
Table 1: Comparative Analysis of Alkylation Modalities for 2-Aminoquinoline Esters
| Modality | Reagents | Chemoselectivity | Ester Hydrolysis Risk | Typical Yield |
| Classical SN2 | R-X, NaH / NaOH | Poor (Di-alkylation common) | Very High | 30–50% |
| Mild SN2 | R-X, Cs₂CO₃, DMF | Moderate | Low | 55–75% |
| Borrowing Hydrogen | R-OH, Mn/Ru Catalyst | Excellent (Strictly Mono) | Negligible | 80–95% |
Table 2: Optimization of Mn-Catalyzed N-Alkylation (Ethyl 2-aminoquinoline-3-carboxylate)
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Conversion (%) |
| Mn-Pincer (1%) | tBuOK (0.5) | Toluene | 100 | 45 |
| Mn-Pincer (3%) | tBuOK (1.0) | Toluene | 130 | 88 |
| Mn-Pincer (3%) | KOH (1.0) | Toluene | 130 | 92 |
| Mn-Pincer (3%) | None | Toluene | 130 | < 5 |
Note: The base is not used to deprotonate the amine; rather, it deprotonates the NNS ligand of the Mn-precatalyst to generate the active amido-manganese species[5].
Self-Validating Experimental Protocols
End-to-end experimental workflow for the transition-metal-catalyzed alkylation protocol.
Protocol A: Chemoselective N-Alkylation via Manganese-Catalyzed Borrowing Hydrogen
This protocol is designed to achieve >90% mono-alkylation while perfectly preserving the C-3 ester functionality.
Materials:
-
Ethyl 2-aminoquinoline-3-carboxylate (1.0 mmol)
-
Primary Alcohol (1.5 mmol)
-
Phosphine-free Mn-pincer complex (3 mol%)
-
KOH (1.0 mmol)
-
Anhydrous Toluene (2.0 mL)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Inside an argon-filled glovebox, charge an oven-dried 15 mL pressure tube with the Mn-pincer catalyst (3 mol%) and KOH (1.0 mmol).
-
Causality: KOH is required to activate the precatalyst. Moisture must be strictly excluded at this stage to prevent premature catalyst quenching.
-
-
Substrate Addition: Add ethyl 2-aminoquinoline-3-carboxylate (1.0 mmol), the primary alcohol (1.5 mmol), and anhydrous toluene (2.0 mL). Seal the tube with a Teflon-lined screw cap.
-
Thermal Reaction: Transfer the sealed tube out of the glovebox and heat in a pre-equilibrated oil bath at 130 °C for 24 hours.
-
Causality: The deactivated nature of the ester-bearing quinoline requires 130 °C to ensure the condensation step (imine formation) proceeds to completion.
-
-
Self-Validation Check (TLC): After 24 hours, cool to room temperature. Spot the crude mixture on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc).
-
Validation: The disappearance of the starting material spot and the emergence of a single, UV-active product spot confirms successful reduction. If an intermediate spot persists (the imine), the hydrogenation cycle is stalled; add 1 mol% additional catalyst and heat for 4 more hours.
-
-
Workup & Purification: Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Protocol B: Direct SN2 Alkylation with Alkyl Halides (Ester-Safe)
When specific alkyl halides (e.g., benzyl bromide derivatives) must be used and borrowing hydrogen is not viable, this optimized SN2 protocol mitigates ester hydrolysis[6].
Step-by-Step Procedure:
-
Reaction Assembly: In a round-bottom flask, dissolve ethyl 2-aminoquinoline-3-carboxylate (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Causality: DMF is a polar aprotic solvent that leaves the amine unsolvated, maximizing its limited nucleophilicity.
-
-
Mild Base Addition: Add finely powdered Cesium Carbonate (Cs₂CO₃, 2.0 mmol) and stir at room temperature for 15 minutes.
-
Causality: Cs₂CO₃ provides sufficient basicity to facilitate the SN2 displacement without acting as a hard nucleophile that would cleave the C-3 ethyl ester.
-
-
Alkylation: Dropwise add the alkyl halide (1.2 mmol). Heat the mixture to 70 °C for 12 hours.
-
Self-Validation Check (LC-MS): Perform a rapid LC-MS analysis of the crude mixture.
-
Validation: A dominant mass peak at
corresponding to the mono-alkylated product confirms chemoselectivity. If a peak (di-alkylation) is observed >5%, immediately cool the reaction to quench further over-alkylation.
-
-
Workup: Quench with ice water (15 mL) to precipitate the product. Extract with dichloromethane (3 × 10 mL), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.
References
-
[4],[3],[5] Das, K., Mondal, A., Pal, D., & Srimani, D. (2019). Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. Organic Letters, 21(9), 3223-3227. URL:[Link]
-
[6],[1] Cinelli, M. A., Li, H., Chreifi, G., Martásek, P., Roman, L. J., Poulos, T. L., & Silverman, R. B. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Journal of Medicinal Chemistry, 57(4), 1513-1530. URL:[Link]
-
[2] Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (2023). PMC, National Institutes of Health. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Methyl 2-aminoquinoline-4-carboxylate as a Versatile Scaffold for Fluorescent Probe Engineering
Topic: "application of Methyl 2-aminoquinoline-4-carboxylate in fluorescent probe development" Content Type: Detailed Application Note and Protocol Guide.
Strategic Overview: The Quinoline Advantage
Methyl 2-aminoquinoline-4-carboxylate (MAQC) represents a privileged scaffold in the design of fluorescent probes due to its unique electronic "push-pull" architecture. Unlike simple polyaromatic hydrocarbons, the quinoline core in MAQC possesses an intrinsic charge transfer pathway:
-
Electron Donor (D): The amino group (-NH₂) at position 2.
-
Electron Acceptor (A): The ester group (-COOCH₃) at position 4.
-
Conjugated Bridge: The quinoline aromatic system.
This D-π-A structure facilitates Intramolecular Charge Transfer (ICT), rendering the molecule highly sensitive to environmental changes (polarity, pH) and providing a robust platform for constructing "Turn-On" fluorescent sensors.
Key Photophysical Characteristics
| Property | Description | Relevance to Probe Development |
| Excitation Max ( | ~340–360 nm (UV/Blue) | Compatible with standard DAPI/Hoechst channels or UV lasers. |
| Emission Max ( | ~420–480 nm (Blue/Cyan) | Large Stokes shift minimizes self-absorption. |
| Quantum Yield ( | Moderate (Solvent dependent) | Can be significantly enhanced upon metal chelation or rigidification. |
| Solvatochromism | Positive | Emission red-shifts in polar solvents, useful for micro-environment sensing. |
Synthetic Utility & Derivatization Pathways
The primary application of MAQC in probe development is not as the final sensor, but as the electrophilic precursor for constructing chemodosimeters. The methyl ester at the C4 position is highly reactive toward nucleophiles, particularly hydrazine, serving as a gateway to acylhydrazone-based metal ion sensors .
Mechanism of Probe Construction
The transformation of MAQC into a functional probe typically follows a two-step "Unlock and Bind" strategy:
-
Hydrazinolysis: Conversion of the ester to a hydrazide.
-
Schiff Base Condensation: Reaction with an aldehyde (e.g., salicylaldehyde, pyridine-2-carboxaldehyde) to create a metal-binding pocket.
Visualization: Synthetic Workflow
Caption: Step-wise transformation of the MAQC scaffold into a functional metal-ion sensing probe via hydrazide intermediate.
Application Case Study: Development of a Zn²⁺/Cu²⁺ Sensor
One of the most impactful applications of MAQC derivatives is in the detection of transition metal ions. The hydrazone moiety (formed from the C4 ester) acts as a chelating site. Upon binding metals like Zn²⁺, the probe undergoes Chelation-Enhanced Fluorescence (CHEF)
"use of Methyl 2-aminoquinoline-4-carboxylate in cell imaging studies"
Application Note: Engineering and Utilizing Methyl 2-Aminoquinoline-4-Carboxylate Scaffolds for Live-Cell Fluorescence Imaging
Molecular Rationale & Scaffold Design
In the rapidly evolving field of bioimaging, the rational design of fluorescent probes requires scaffolds that balance photophysical efficiency with cellular compatibility. Methyl 2-aminoquinoline-4-carboxylate (CAS 5471-28-3) has emerged as a highly versatile building block for synthesizing targeted intracellular chemosensors [1].
The structural anatomy of this molecule offers three distinct functional advantages for cell imaging:
-
The Quinoline Core : Provides intrinsic fluorescence characterized by high quantum yields, excellent photostability, and large Stokes shifts, which are critical for minimizing background auto-fluorescence during live-cell confocal microscopy.
-
The C4-Methyl Ester : The methyl ester moiety is specifically chosen over the free carboxylic acid to mask the polar carboxylate. This reduces the topological polar surface area (TPSA), thereby facilitating passive diffusion across the hydrophobic phospholipid bilayer of live cells without requiring permeabilization agents.
-
The C2-Amino Group : Serves as an ideal nucleophilic handle for derivatization. Through Schiff base condensation or amide coupling, researchers can attach specific ionophores (e.g., salicylaldehyde derivatives) to create highly selective binding pockets for transition metals like Zn²⁺, Cu²⁺, and Al³⁺ [2].
Mechanistic Pathways of Fluorescence Modulation
The efficacy of 2-aminoquinoline-based probes relies on dynamic, reversible photophysical mechanisms. Understanding these pathways is essential for interpreting imaging data accurately.
-
Photoinduced Electron Transfer (PET) : In the unbound state, the lone pair of electrons on the nitrogen atom of the derivatized C2-amino group transfers to the excited quinoline fluorophore. This non-radiative decay pathway quenches the fluorescence, keeping the probe in an "OFF" state.
-
Chelation-Enhanced Fluorescence (CHEF) : Upon coordination with a target metal ion (e.g., Zn²⁺), the nitrogen's lone pair is engaged in the metal-ligand bond. This inhibits the PET process, restoring the radiative decay pathway and triggering a massive fluorescence enhancement ("ON" state) [2].
-
Intramolecular Charge Transfer (ICT) : Binding events can also alter the electron push-pull dynamics across the quinoline ring, resulting in a measurable shift in excitation or emission wavelengths. This is particularly useful for ratiometric imaging, which eliminates artifacts caused by uneven probe distribution or variations in laser intensity [3].
Fig 1. Mechanism of PET quenching and CHEF activation in 2-aminoquinoline fluorescent probes.
Quantitative Benchmarks for Quinoline-Based Probes
To select the appropriate imaging parameters, it is crucial to benchmark the photophysical properties of the synthesized derivatives. The table below summarizes the sensing parameters of common Methyl 2-aminoquinoline-4-carboxylate derivatives used in recent literature [2, 3].
| Probe Scaffold Derivative | Target Analyte | Excitation (nm) | Emission (nm) | Limit of Detection | Fluorescence Response |
| HMQP (Schiff Base) | Zn²⁺ | 420 | 515 | 220.6 nM | 30-fold enhancement ("Turn-ON") |
| 6-QMP | Al³⁺ | 415 | 543 | ~150.0 nM | 97-fold enhancement ("Turn-ON") |
| Probe 1 (Hydrazide) | Cu²⁺ | 365 | 450 | ~300.0 nM | Ratiometric Red Shift (32 nm) |
Validated Experimental Protocol: Live-Cell Imaging
This protocol is designed as a self-validating system to ensure that the observed fluorescence is strictly due to analyte-probe interaction, eliminating false positives caused by auto-fluorescence or cytotoxicity.
A. Probe Preparation & Cytotoxicity Control
-
Stock Solution : Dissolve the synthesized Methyl 2-aminoquinoline-4-carboxylate derivative in anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis of the methyl ester and ensures complete solubilization of the lipophilic probe.
-
Working Solution : Dilute the stock in complete culture medium to a final concentration of 5–10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v). Causality: DMSO concentrations >0.1% can induce cellular stress, alter membrane permeability, and trigger apoptosis, confounding the imaging results.
B. Cell Culture & Staining
-
Seed cells (e.g., HeLa or C6 glioma cells) in 35 mm glass-bottom confocal dishes at a density of
cells/dish. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence. -
Aspirate the medium and wash the cells twice with pre-warmed PBS (pH 7.4). Causality: Removing residual phenol red and serum proteins prevents background auto-fluorescence and unwanted extracellular probe binding.
-
Incubate the cells with the 10 µM probe working solution for 30 minutes at 37°C.
-
Wash the cells three times with PBS to remove the unbound extracellular probe.
C. System Validation & Controls (Self-Validating Steps)
To prove that the fluorescence is analyte-specific, set up the following parallel conditions:
-
Negative Control : Cells loaded with the probe but treated with a cell-permeable chelator (e.g., TPEN for Zn²⁺) for 15 minutes. This should yield no fluorescence.
-
Positive Control (Analyte Stimulation) : Treat the probe-loaded cells with 20 µM of the target ion (e.g., ZnCl₂ or CuCl₂) for 20 minutes. This should trigger the CHEF "Turn-ON" response.
D. Confocal Microscopy
-
Image the cells using a laser scanning confocal microscope.
-
For Zn²⁺ sensing (using the HMQP derivative), excite the sample using a 405 nm or 420 nm laser line. Collect emission in the 500–550 nm channel [2].
-
Maintain constant laser power, detector gain, and pinhole size across all control and experimental dishes to allow for accurate quantitative densitometry.
Fig 2. Self-validating workflow for live-cell imaging using quinoline-based fluorescent probes.
References
-
Paul, S., et al. (2019). Modulation of fluorescence sensing properties of quinoline-based chemosensor for Zn2+: Application in cell imaging studies. Journal of Luminescence, 210, 313-322. [Link] [2]
-
Sharma, A., et al. (2024). A Review on Quinoline-Based Derivatives as Selective Colorimetric and Fluorescent Chemosensors for Cu and Fe Ions Detection. Journal of Fluorescence. [Link] [3]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids
Welcome to the Application Scientist Support Portal. The Pfitzinger reaction is a robust, divergent method for synthesizing substituted quinoline-4-carboxylic acids (cinchoninic acids) from isatin and enolizable carbonyl compounds[1]. However, researchers frequently encounter bottlenecks such as intractable tars, incomplete conversions, and substrate degradation[1][2]. As a Senior Application Scientist, I have designed this guide to provide field-validated troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your yields.
I. Mechanistic Grounding: The "Why" Behind the Yield
To troubleshoot effectively, we must understand the causality of the reaction. The Pfitzinger synthesis is not a concerted process; it is a sequential cascade[1]:
-
Ring Opening: Isatin reacts with a strong aqueous base (KOH or NaOH) to hydrolyze the amide bond, forming the isatinate (a keto-acid intermediate)[1].
-
Condensation: The alpha-methylene group of the added ketone undergoes an aldol-type condensation with the isatinate's ketone carbonyl, forming an imine/enamine[1].
-
Cyclization: Subsequent dehydration and cyclization under acidic workup yield the quinoline core[1].
Failure to respect these discrete steps—such as dumping all reagents into the flask simultaneously—forces the highly reactive isatin to undergo self-condensation or polymerization, leading to the infamous "brown tar" often reported in literature[2].
Figure 1: Mechanistic pathway of the Pfitzinger synthesis highlighting key intermediates.
II. Troubleshooting Guides & FAQs
Q1: My reaction yields a thick, dark resin instead of a crystalline product. How do I prevent this? Cause: This is the most common failure mode. It occurs when isatin and the ketone are added together simultaneously. Isatin is prone to side reactions and polymerization in the presence of strong bases and heat[2]. Solution (The Two-Step Addition): Decouple the ring-opening step from the condensation step. First, react isatin with the aqueous base alone and gently warm it until the deep purple/orange color transitions to a pale yellow/straw brown[2]. This visually confirms the formation of the isatinate intermediate. Only then should you add the ketone. This single modification can improve yields from <20% to >60%[2].
Q2: I am using a sensitive ketone (e.g., oxaloacetate), and it seems to be decomposing before reacting. What are my options? Cause: Prolonged reflux (13–24 hours) in strong alkali (KOH) degrades sensitive substrates[1][2]. Solution:
-
Switch the Base: While KOH is traditional, NaOH often provides a milder environment that prevents premature precipitation and limits degradation[1].
-
Lower the Temperature: Lowering the reaction temperature to 34–40°C favors the Pfitzinger condensation over the alkaline decomposition of the ketone[1][2].
Q3: The reaction is too slow, and conversion remains incomplete even after 24 hours. How can I accelerate it? Cause: Poor aqueous solubility of the organic ketone limits its interaction with the aqueous isatinate, creating a biphasic bottleneck[3]. Solution: Implement green chemistry accelerators.
-
Supramolecular Catalysis: Using 1 mol% of aminoethylamino-β-cyclodextrin (AEA-β-CD) acts as a supramolecular catalyst. It traps the hydrophobic substrate in its cavity, homogenizing the mixture in water and boosting yields up to 92%[3].
-
Surfactant Catalysis: Cetyltrimethylammonium hydroxide (CTAH) combined with ultrasonic irradiation can reduce reaction times drastically while saving >78% of energy[4].
-
Microwave Irradiation (MWI): MWI at 150–170°C can drive the reaction to completion in minutes rather than hours, significantly reducing thermal degradation byproducts[5].
Figure 2: Troubleshooting decision tree for optimizing Pfitzinger reaction yields.
III. Quantitative Data: Impact of Reaction Parameters
| Parameter / Condition | Traditional Method | Optimized Two-Step | MWI-Assisted | AEA-β-CD Catalyzed |
| Addition Method | All-at-once | Sequential | Sequential | Sequential |
| Temperature | 100°C (Reflux) | 40°C - 100°C | 150°C - 170°C | 50°C |
| Time | 12 - 24 hours | 8 - 12 hours | 5 - 15 minutes | 2 - 4 hours |
| Solvent | EtOH / H2O | H2O | H2O or Solvent-free | H2O |
| Typical Yield | 15% - 40% (Tar) | 60% - 84% | 75% - 90% | 69% - 92% |
| Primary Advantage | Simple setup | High purity, no tar | Rapid conversion | Green, high solubility |
Data synthesized from benchmark optimization studies[2][3][5].
IV. Validated Experimental Protocols
Protocol A: The Optimized Two-Step Conventional Synthesis (Recommended Baseline)
This protocol is designed to prevent resin formation and maximize the purity of the quinoline-4-carboxylic acid[2][6].
-
Isatinate Formation: Dissolve isatin (1.0 equiv, e.g., 10 mmol) in a mixture of water (15 mL) and 50% aqueous NaOH or KOH (4.0 equiv)[2][6].
-
Activation (Self-Validating Step): Stir the mixture gently at room temperature or with mild warming (40°C) for 1 hour. Critical Checkpoint: Do not proceed until the initial deep purple/orange color transitions to a light straw-brown. This color change is the visual confirmation that the isatin ring has fully opened to form the reactive isatinate[2]. Adding the ketone prematurely will result in tar formation.
-
Condensation: Add the ketone (1.0 - 1.2 equiv) slowly to the basic solution[2].
-
Reflux: Heat the mixture to a gentle reflux for 8–12 hours. Monitor the disappearance of the ketone via Thin Layer Chromatography (TLC)[2].
-
Work-up: Cool the mixture and pour it onto crushed ice. If unreacted ketone remains, wash the aqueous layer with ethyl acetate (3x)[6].
-
Acidification: Carefully acidify the aqueous layer with glacial acetic acid or concentrated HCl to pH 2-4[1][6]. The quinoline-4-carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the solid via vacuum filtration, wash with cold water, and recrystallize from ethanol or water[2].
Protocol B: Supramolecular Catalyzed Green Synthesis
Ideal for highly hydrophobic ketones that suffer from poor conversion in standard aqueous base[3].
-
Catalyst Preparation: Dissolve AEA-β-CD (1 mol%) in water (10 mL) at 50°C[3].
-
Substrate Addition: Add isatin (1.0 equiv) and KOH (3.0 equiv). Stir until the solution turns pale yellow[3].
-
Host-Guest Complexation: Add the hydrophobic ketone (1.0 equiv). Critical Checkpoint: The cyclodextrin will solubilize the ketone via host-guest complexation. The formation of a homogeneous solution confirms that the biphasic barrier has been overcome[3].
-
Reaction: Stir at 50°C for 2–4 hours[3].
-
Isolation: Acidify with HCl to pH 3. Filter the precipitated quinaldine derivative. The aqueous filtrate containing the AEA-β-CD catalyst can be retained and recycled for subsequent batches without significant mass loss[3].
V. References
1.[1] BenchChem. "Optimizing reaction parameters for Pfitzinger synthesis of quinolines." URL: 2.[5] Zeitschrift für Naturforschung. "A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System..." URL: 3.[4] New Journal of Chemistry (RSC Publishing). "Energy efficient Pfitzinger reaction: a novel strategy using a surfactant catalyst." URL: 4.[2] Sciencemadness Discussion Board. "The Pfitzinger Reaction." URL: 5.[6] PMC (National Institutes of Health). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." URL: 6.[3] MDPI Polymers. "Utilization of Water-Soluble Aminoethylamino–β–Cyclodextrin in the Pfitzinger Reaction—Catalyzed to the Synthesis of Diversely Functionalized Quinaldine." URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. mdpi.com [mdpi.com]
- 4. Energy efficient Pfitzinger reaction: a novel strategy using a surfactant catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing by-product formation in the Doebner reaction for quinolines"
Welcome to the Doebner Reaction Technical Support Center . This hub is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of quinoline-4-carboxylic acids.
While the Doebner multicomponent reaction is a cornerstone for constructing quinoline scaffolds, its classical conditions are notorious for generating complex by-product profiles. As a Senior Application Scientist, my goal is to help you move beyond trial-and-error by understanding the mechanistic causality behind these side reactions and implementing self-validating, highly efficient protocols.
Part 1: Mechanistic Causality of By-Product Formation
To eliminate by-products, we must first understand the thermodynamic and kinetic pathways that generate them. The Doebner reaction traditionally condenses an aniline, an aldehyde, and pyruvic acid[1]. The reaction proceeds via the formation of a Schiff base (imine), followed by a Michael-type addition of the pyruvic acid enol, cyclization into a dihydroquinoline intermediate, and a final oxidation step to achieve aromaticity[2].
By-products emerge when intermediate species are diverted down competitive kinetic pathways:
-
Imine Reduction: The dihydroquinoline intermediate requires oxidation. Without an external oxidant, the unreacted imine acts as a hydrogen acceptor, reducing to a saturated amine and severely capping the theoretical yield[2].
-
Polymerization: Aliphatic and electron-rich aldehydes readily undergo acid-catalyzed aldol polymerization under harsh Brønsted acid conditions, forming intractable tars[3].
-
Solvent-Driven Condensation: In ethanol, pyruvic acid can directly condense with the aromatic amine, bypassing the aldehyde to form 2-methylquinoline-4-carboxylic acid[4].
Mechanistic pathways of the Doebner reaction highlighting target synthesis and by-product branching.
Part 2: Troubleshooting Guide & FAQs
Q1: My reaction mixture turns into an intractable black tar with very low target yield. How do I prevent this?
Causality: Acid-catalyzed polymerization. Highly reactive aldehydes (especially aliphatic or
Q2: I am isolating massive amounts of a saturated amine instead of my quinoline. Why? Causality: Hydrogen transfer. The Doebner reaction generates a dihydroquinoline intermediate that must lose hydrogen to aromatize. In standard conditions, the Schiff base (imine) acts as the sacrificial hydrogen acceptor, reducing to a saturated amine[2]. Solution: Introduce an external, highly efficient oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). DDQ acts as a rapid hydrogen acceptor, completely preventing the imine from being consumed[5].
Q3: My NMR spectra show contamination with 2-methylquinoline-4-carboxylic acid. Where is this coming from? Causality: Solvent-reactant interactions. When the reaction is run in protic solvents like ethanol, pyruvic acid can directly condense with the aniline derivative (especially those with electron-donating groups), bypassing the aldehyde entirely[4]. Solution: Change your solvent system to an aprotic polar solvent like acetonitrile (MeCN) and pre-form the imine completely before introducing the pyruvic acid[4].
Q4: I am using 2-chloro-5-aminopyridine, but I am isolating a pyrrolidine derivative instead of a quinoline. Is my reagent degraded? Causality: Regioselective misdirection. The Doebner reaction relies on electrophilic cyclization onto the aromatic carbon ring. With specific heterocyclic amines like 2-chloro-5-aminopyridine, the nucleophilic attack occurs preferentially on the pyridine nitrogen rather than the carbon, forming a pyrrolidine ring[1]. Solution: The Doebner reaction is fundamentally incompatible with this specific substrate geometry. You must pivot to an alternative pathway, such as the Pfitzinger reaction[1].
Part 3: Quantitative Data on By-Product Minimization
The following table summarizes how shifting from classical to optimized conditions alters the thermodynamic sink of the reaction, directly impacting yield and purity.
| Reaction Condition | Catalyst / Additive | Solvent | Major By-Product Observed | Target Yield (%) | Mechanistic Rationale |
| Classical | Brønsted Acid (HCl) | EtOH | Tars, 2-Methyl derivative | 35 - 50% | Harsh acid promotes aldehyde polymerization; EtOH enables direct pyruvic-aniline condensation. |
| Lewis Acid Optimized | MeCN | Reduced Amine (Minor) | 75 - 85% | Mild activation prevents tars; MeCN suppresses the 2-methyl by-product formation. | |
| Oxidant-Assisted | DDQ (1.0 eq) | EtOH/PhCl | None (Trace impurities) | 80 - 92% | DDQ acts as a rapid hydrogen acceptor, completely preventing imine reduction. |
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility, this protocol utilizes a Lewis Acid / Controlled Addition strategy [3]. It is designed as a self-validating system, meaning each step includes an in-process analytical check to confirm success before proceeding.
Reagents Required:
-
Aniline derivative (1.8 equiv)
-
Aldehyde (2.0 equiv)
-
Pyruvic acid (1.0 equiv)
- (0.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Imine Pre-formation: Dissolve the aniline (1.8 equiv) and aldehyde (2.0 equiv) in anhydrous MeCN at room temperature.
-
Validation Check: Spot on TLC (Hexane:EtOAc 8:2). You should observe the complete consumption of the aldehyde and the appearance of a new, highly UV-active spot corresponding to the Schiff base.
-
-
Lewis Acid Activation: Add
(0.5 equiv) to the stirring solution.-
Validation Check: A slight exotherm and a distinct color deepening (typically shifting from yellow to deep orange/red) will occur, confirming Lewis acid-imine complexation.
-
-
Thermal Maturation: Heat the reaction mixture to 65°C and stir for 1 hour to ensure complete activation.
-
Controlled Addition: Prepare a solution of pyruvic acid (1.0 equiv) in MeCN. Add this solution dropwise to the reaction mixture over 30 minutes while strictly maintaining the temperature at 65°C.
-
Validation Check: Dropwise addition prevents sudden temperature spikes. The mixture will darken progressively as the Michael addition and subsequent cyclization occur.
-
-
Aromatization: Continue stirring the reaction mixture at 65°C for 20 hours.
-
Validation Check: Pull a 10
L aliquot for LC-MS. The mass spectrum should show the dominant peak of the target quinoline-4-carboxylic acid, with negligible signal (which would indicate the reduced imine by-product).
-
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via recrystallization (ethanol/water) or column chromatography.
Step-by-step optimized experimental workflow for minimizing Doebner reaction by-products.
References
- BenchChem Technical Support Team.Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis. Benchchem.
- Wikipedia Contributors.Doebner reaction. Wikipedia, The Free Encyclopedia.
- Synthetic Communications.Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Taylor & Francis.
- Journal of Organic Chemistry.Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC / NIH.
- ResearchGate Contributors.Mechanism of the Doebner reaction & Synthesis of the model compound. ResearchGate.
Sources
Technical Support Center: Purification of Methyl 2-aminoquinoline-4-carboxylate by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of Methyl 2-aminoquinoline-4-carboxylate using silica gel column chromatography. We will explore the root causes of common issues and provide robust, field-tested solutions to enhance separation efficiency, purity, and yield.
Section 1: Understanding the Core Challenge: The Chemistry of Methyl 2-aminoquinoline-4-carboxylate
Methyl 2-aminoquinoline-4-carboxylate is a heterocyclic compound whose structure presents a distinct purification challenge. The primary difficulty arises from the basic nitrogen atoms within the quinoline ring system and the exocyclic amino group.[1][2] Standard silica gel, the most common stationary phase, has an acidic surface due to the presence of silanol groups (Si-OH).[3] This acidity leads to strong acid-base interactions with basic analytes.
These interactions can cause several significant problems:
-
Severe Peak Tailing/Streaking: The compound does not move in a uniform band, leading to broad, elongated spots on TLC and elution over many fractions from a column.[3]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound will not elute from the column at all, resulting in very low or zero yield.[4][5]
-
Compound Degradation: The acidic silica surface can catalyze the degradation of sensitive molecules.[5]
The key to a successful purification is to mitigate these undesirable interactions. This guide will focus on methods to effectively "tame" the silica gel or choose appropriate alternative strategies.
Section 2: The Purification Workflow: A Systematic Approach
A successful column purification is not a single step but a process. Adhering to a systematic workflow, from initial analysis to final elution, is critical for reproducibility and troubleshooting. The following workflow is the foundation for a successful separation.
Caption: General workflow for column chromatography purification.
Section 3: Troubleshooting Guide (Question & Answer Format)
This section directly addresses common problems encountered during the purification of Methyl 2-aminoquinoline-4-carboxylate.
Q1: My compound is streaking severely on the TLC plate and I get very broad, overlapping fractions from my column. What is happening and how do I fix it?
A: This is the most common issue and is almost certainly caused by the interaction between the basic nitrogen atoms in your molecule and the acidic silica gel.[3] This leads to a portion of the molecules binding tightly while others move more freely, smearing the band.
Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most effective and widely used solution. The added base will neutralize the acidic sites on the silica gel, allowing your compound to elute cleanly.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your entire mobile phase solvent system (e.g., for 500 mL of 7:3 Hexane:Ethyl Acetate, add 0.5-5 mL of Et₃N).[4] Always perform a preliminary TLC with the added base to confirm the new Rf value.
-
Ammonia: Prepare a stock solution of 10% ammonium hydroxide in methanol. You can then use 1-10% of this stock solution in a solvent like dichloromethane as your mobile phase.[3][5] This is particularly effective for very polar compounds that are difficult to elute.
-
-
Use an Alternative Stationary Phase: If basic modifiers do not resolve the issue or are incompatible with your compound, consider a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds. Use neutral or basic alumina to avoid the acidic interactions of silica.[4] Note that the elution order of compounds may change compared to silica.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This technique separates compounds based on hydrophobicity and avoids the acid-base issues of normal-phase silica.[6]
-
Q2: I'm getting poor separation between my product and an impurity, even after adding triethylamine. How can I improve the resolution?
A: Poor resolution means the chosen solvent system is not selective enough for the compounds in your mixture. The goal is to find a system that moves your target compound to an Rf of approximately 0.2-0.3 on a TLC plate, while maximizing the distance to the impurity spots.[6]
Solutions:
-
Systematic Solvent Optimization: Do not randomly mix solvents. Test different solvent systems of varying polarity and composition using TLC. A good practice is to test different solvent combinations. For example, if Hexane/Ethyl Acetate fails, try Dichloromethane/Methanol or Toluene/Acetone. These different solvents offer alternative selectivities through different molecular interactions (e.g., pi-pi stacking with toluene).
-
Column Packing and Dimensions: A poorly packed column leads to channeling and band broadening, destroying separation.[7]
-
Ensure the column is packed uniformly without any air bubbles or cracks. Wet packing is often more reliable than dry packing.[7]
-
Use a longer, thinner column for difficult separations, as this increases the number of theoretical plates and improves resolution.
-
-
Reduce Sample Load: Overloading the column is a common cause of poor separation.[4] The amount of crude material should ideally be 1-2% of the mass of the silica gel (e.g., for 50 g of silica, use no more than 1 g of crude material).
Q3: My compound is not eluting from the column. I've flushed with 100% ethyl acetate and even methanol, but I can't recover it. Is it lost?
A: This indicates either extremely strong, irreversible adsorption to the silica gel or on-column decomposition.[4][5]
Solutions:
-
Pre-Column Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a TLC plate, and then let it sit in the open air on the silica for an hour. Then, develop the plate. If you see a new spot or a significant decrease in the intensity of your product spot, your compound is likely degrading on the silica gel.[5] In this case, you must use an alternative stationary phase like alumina or a reversed-phase column.
-
Drastic Polarity Increase with a Basic Modifier: If the compound is just stuck, not decomposed, flushing the column with a highly polar, basic mixture may recover it. Try eluting with a solution of 5-10% methanol in dichloromethane containing 1% triethylamine or ammonia.
Q4: My yield is very low. Where could my compound have gone?
A: Low yield can result from several factors beyond irreversible adsorption (Q3).
Solutions:
-
Check for Overloading: As mentioned in Q2, loading too much material onto the column is a primary cause of yield loss due to poor separation, forcing you to discard mixed fractions.[4]
-
Proper Sample Loading: If your compound is not very soluble in the mobile phase, it can precipitate at the top of the column when loaded. This leads to slow, continuous leaching of the compound throughout the elution, resulting in tailing and mixed fractions. Use the "dry loading" method: dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or methanol), add a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully load this powder onto the top of your packed column.
-
Monitor Fractions Carefully: Do not assume your compound is visible. Use TLC to analyze fractions systematically. Sometimes a compound can elute much earlier or later than expected, or the fractions can be too dilute to detect by eye.[5]
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the ideal Rf value I should aim for on my TLC plate before running the column? An Rf value of 0.2-0.3 is generally considered optimal.[6] This provides a good balance where the compound moves down the column at a reasonable rate but has sufficient interaction with the stationary phase to allow for good separation from impurities.
FAQ 2: How should I load my solid sample onto the column? You have two main options: wet loading and dry loading.
-
Wet Loading: Dissolve the sample in the minimum amount of the mobile phase (or a slightly stronger solvent) and carefully pipette it onto the top of the column bed. This is fast but can cause issues if the compound is not very soluble.
-
Dry Loading (Recommended for this compound): Dissolve the compound in a volatile solvent (e.g., DCM, MeOH), add a small amount of silica gel, and evaporate the solvent completely to create a dry powder. This powder is then carefully added to the top of the column. This method often provides sharper bands and better separation, especially for less soluble compounds.
FAQ 3: Can I use a solvent gradient to elute my compound? Yes, a gradient elution, where you gradually increase the polarity of the mobile phase over time (e.g., starting with 9:1 Hexane:EtOAc and slowly increasing to 7:3 Hexane:EtOAc), can be very effective.[4] It is useful for separating mixtures with components of widely differing polarities. It can also help elute your target compound more quickly and in a smaller volume of solvent once the less polar impurities have been washed off.
FAQ 4: How much crude material can I purify on a given amount of silica? A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:50 to 1:100.[4] For example, for 1 gram of crude material, you would use 50-100 grams of silica gel. For very difficult separations, you may need to increase the ratio to 1:200 or more.
Section 5: Key Experimental Protocols
Protocol 1: TLC Solvent System Screening with a Basic Modifier
-
Prepare small volumes (e.g., 10 mL) of several solvent systems of varying polarity. Examples:
-
9:1 Hexane / Ethyl Acetate
-
7:3 Hexane / Ethyl Acetate
-
1:1 Hexane / Ethyl Acetate
-
95:5 Dichloromethane / Methanol
-
-
To each of these solutions, add 1% triethylamine (e.g., 100 µL for 10 mL of solvent).
-
Spot your crude reaction mixture on at least four separate TLC plates.
-
Develop each plate in a different solvent system in a properly saturated chamber.
-
Visualize the plates under a UV lamp (254 nm) and/or by staining.
-
Select the solvent system that provides an Rf of ~0.2-0.3 for your target compound and the best possible separation from all other spots. This will be your column's mobile phase.
Protocol 2: Column Deactivation and Packing (Wet Slurry Method)
-
Select Column Size: Choose a column with an appropriate diameter and length for the amount of silica gel you plan to use.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your chosen mobile phase (including the basic modifier) to the silica gel to create a slurry that is thin enough to be poured but not so dilute that the silica takes a long time to settle.
-
Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.
-
Pour the silica slurry into the column in one continuous motion. Use a funnel to help.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly.
-
Open the stopcock at the bottom and use gentle air pressure at the top to push solvent through, compacting the silica bed. The bed should be firm and perfectly level. Do not let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the silica bed to protect it during sample and solvent addition.
References
- Benchchem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
-
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]
- University of California, Los Angeles. (n.d.). Troubleshooting Flash Chromatography.
- Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- Cosmosil. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column.
- AKJournals. (n.d.). Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases.
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2025, October 15). methyl quinoline-4-carboxylate Properties.
-
PMC. (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved from [Link]
-
University of Rochester. (n.d.). Rookie Mistakes: Column Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem. Retrieved from [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
-ORCA. (n.d.). Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Retrieved from [Link]
-
Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
- Google Patents. (n.d.). CN111675653A - Preparation method and application of impurities of 4-aminoquinoline compound.
-
MDPI. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]
- Frontiers. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
Sources
- 1. CAS 6628-04-2: 4-Amino-2-methylquinoline | CymitQuimica [cymitquimica.com]
- 2. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromtech.com [chromtech.com]
"addressing solubility issues of 2-aminoquinoline derivatives in aqueous media"
Technical Support Center: 2-Aminoquinoline Derivatives Subject: Troubleshooting Solubility & Formulation in Aqueous Media Ticket ID: SOL-AQ2-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the technical support hub. If you are working with 2-aminoquinoline derivatives, you are likely encountering a specific frustration: the compound dissolves perfectly in DMSO but precipitates immediately upon dilution into aqueous buffers (PBS, media).
This is not user error; it is a fundamental physicochemical characteristic of the 2-aminoquinoline scaffold. These molecules are planar, highly lipophilic, and possess a "deceptive" basicity that fails to ionize at physiological pH.
This guide moves beyond generic advice to address the specific molecular behavior of this scaffold.
Module 1: The "Crash Out" Diagnosis
Issue: “My compound precipitates when I dilute my 10 mM DMSO stock into cell culture media, even at 10 µM.”
The Root Cause: The Kinetic Solubility Trap
2-aminoquinoline derivatives often exhibit high crystal lattice energy due to strong
Key Insight: The pKa of the parent 2-aminoquinoline is approximately 3.43 [1, 2].
-
At pH 7.4 (Physiological): The compound is >99.9% neutral (uncharged). Neutral molecules have the lowest water solubility.
-
The Consequence: Unless your derivative has a highly polar side chain, it will behave like a brick dust at physiological pH.
Visual Troubleshooting Flowchart
Figure 1: Decision tree for selecting the correct solubilization strategy based on assay constraints.
Module 2: Field-Verified Formulations
Issue: “I need a stable vehicle for animal dosing or high-concentration cellular assays.”
Do not rely on simple DMSO/Water mixtures. The "parabolic solubility" effect means solubility often drops drastically with even small water additions. Use these verified multi-component systems.
Table 1: Recommended Vehicle Systems for 2-Aminoquinolines
| Application | Vehicle Composition (v/v) | Mechanism | Max Solubility (Est.) |
| In Vitro (Robust Cells) | 0.5% DMSO + 99.5% Media | Kinetic dilution (Risk of crash) | < 10 µM |
| In Vitro (Sensitive) | 10% DMSO + 90% (20% SBE-β-CD) | Host-Guest Complexation | 100 - 500 µM |
| In Vivo (IP/PO) | 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline | Cosolvency + Surfactant | 1 - 5 mg/mL |
| In Vivo (Gold Std) | 10% DMSO + 90% Corn Oil | Lipid Solubilization | > 5 mg/mL |
Note: SBE-β-CD = Sulfobutylether-β-Cyclodextrin. Data derived from quinoline analog studies [3, 4].[1][2][3]
Module 3: Experimental Protocols
Protocol A: The "Shift" Method (Preventing Immediate Crash)
Use this when adding DMSO stocks to media to prevent the "cloud" of precipitate.
-
Prepare Stock: Dissolve derivative in 100% DMSO at 100x the final concentration (e.g., 10 mM).
-
Intermediate Step (Critical): Do NOT add DMSO stock directly to the bulk media.
-
Pre-dilution: Add the DMSO stock to a small volume of PEG400 or Propylene Glycol first (1:1 ratio).
-
Final Dilution: Slowly add the (DMSO/PEG) mix to the vortexing media.
-
Why: The intermediate solvent reduces the dielectric shock, allowing the compound to disperse before aggregating.
-
Protocol B: Cyclodextrin Complexation (For High Solubility)
Cyclodextrins (CDs) form a hydrophobic cavity that encapsulates the quinoline rings, hiding them from water while the CD's outer shell interacts with the buffer [5].
Reagents:
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]
-
Milli-Q Water
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution. Filter sterilize (0.22 µm).
-
Weigh Compound: Weigh your 2-aminoquinoline derivative into a glass vial.
-
Addition: Add the 20% CD solution to the solid compound.
-
Energy Input: The compound will not dissolve immediately. You must apply energy to force the guest into the host cavity.
-
Method: Sonicate in a water bath at 40°C for 30–60 minutes.
-
Visual Check: Solution should turn from cloudy to clear.
-
-
Equilibration: Shake at room temperature for 24 hours.
-
Filtration: Filter any remaining undissolved solid. This filtrate is your stable stock.
Module 4: Frequently Asked Questions (FAQs)
Q: Why can't I just acidify the media to dissolve it? A: You can, but only if your assay tolerates it. Because the pKa is ~3.4, you would need to drop the pH to roughly 2.4 to get 90% ionization (solubility). This is incompatible with live cells or enzymatic assays working at pH 7.4. For chemical synthesis or HPLC, however, using 0.1% Formic Acid or TFA is the standard solution [1, 2].
Q: Is the "2-amino" group a good handle for salt formation? A: It is a weak handle. The exocyclic amine (–NH2) is electron-withdrawing relative to the ring, but the ring nitrogen is the proton acceptor. Standard HCl salts often hydrolyze back to the free base in water. Recommendation: Try Mesylate (Methanesulfonic acid) or Tosylate salts. These large counter-ions often stabilize the crystal lattice better than small chlorides for quinolines [6].
Q: My cells are dying, is it the compound or the solvent? A: Check your DMSO limits.
-
Primary Neurons/Stem Cells: Tolerance is <0.1% DMSO.
-
Cancer Cell Lines (HeLa, HEK293): Tolerance is ~0.5% DMSO.
-
Troubleshooting: Run a "Vehicle Control" (media + solvent only). If cells die in the control, switch to the Cyclodextrin protocol (Protocol B), which is non-toxic up to high concentrations [7].
References
-
ChemicalBook. (2025). 2-Aminoquinoline Chemical Properties and pKa Data.
-
BenchChem. (2025).[5][6][7] Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives.
-
MedChemExpress. (2024). 2-Aminoquinoline Protocol and Solubility in SBE-β-CD.
-
National Institutes of Health (NIH). (2020). Advancement in Solubilization Approaches: Cyclodextrins and Nanotechnology.
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications.
-
International Journal of Pharmaceutical Research. (2022). Solubility Enhancement of Drugs: Salt Formation and Chemical Modification.
-
Nikon Healthcare. (2023). The cytotoxicity of DMSO in live-cell imaging.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Esterification of 2-Aminoquinoline-4-carboxylic Acid
Welcome to the technical support center for the esterification of 2-aminoquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges encountered during the esterification of this multifunctional molecule. The inherent properties of 2-aminoquinoline-4-carboxylic acid, namely the nucleophilic amino group, the ionizable carboxylic acid, and the heterocyclic quinoline core, present a unique set of synthetic hurdles. This document aims to provide a logical framework for overcoming these challenges, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Low or No Product Yield
Q1: I am observing very low to no formation of my desired ester. What are the primary reasons for this?
A1: Low or no yield in the esterification of 2-aminoquinoline-4-carboxylic acid can stem from several factors, primarily related to the molecule's inherent reactivity and physical properties.
-
Inadequate Activation of the Carboxylic Acid: The carboxyl group needs to be activated for the alcohol to attack effectively. In Fischer esterification, this is achieved by protonation with a strong acid catalyst.[1][2] If the catalyst concentration is too low or if it's being neutralized, activation will be insufficient.
-
Side Reactions Consuming Starting Material: The presence of the nucleophilic 2-amino group is a major contributor to low yields. Under conditions that activate the carboxylic acid, intermolecular amide bond formation can occur, leading to oligomers or polymers instead of the desired ester.[3]
-
Poor Solubility of the Starting Material: 2-Aminoquinoline-4-carboxylic acid has limited solubility in many common organic solvents, which can severely hinder reaction kinetics. A heterogeneous reaction mixture will result in a significantly slower reaction rate.
-
Catalyst Poisoning: The nitrogen atom of the quinoline ring and the 2-amino group can act as Lewis bases and coordinate to metal-based catalysts or be protonated by acid catalysts, potentially deactivating them.[4]
-
Reversibility of the Reaction (Fischer Esterification): Fischer esterification is an equilibrium process. The water produced during the reaction can hydrolyze the ester back to the starting materials, thus limiting the yield.[2]
Troubleshooting Steps:
-
Protect the Amino Group: This is the most critical step to prevent amide formation. The use of a suitable protecting group, such as tert-butoxycarbonyl (Boc) or an acetyl group, will temporarily block the nucleophilicity of the amino group.
-
Optimize Your Esterification Method:
-
For Fischer Esterification: Ensure a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used in sufficient quantity. Use the alcohol as a co-solvent to drive the equilibrium forward.[5] Consider using a Dean-Stark apparatus to remove water as it forms.[2]
-
Consider Milder Conditions (Steglich Esterification): If harsh acidic conditions are detrimental, the Steglich esterification is an excellent alternative.[6][7][8] This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under mild, often room temperature, conditions.[9][10]
-
-
Address Solubility Issues:
-
Conduct a solvent screen to find a suitable solvent or solvent mixture that dissolves the N-protected starting material. Aprotic polar solvents like DMF or DMSO might be necessary, especially for Steglich esterification.
-
-
Increase Catalyst Loading (with caution): If catalyst poisoning is suspected, a modest increase in the catalyst amount might be beneficial. However, excessive acid can lead to degradation.
Formation of Unwanted Byproducts
Q2: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate my desired ester. What are the likely byproducts and how can I minimize them?
A2: The formation of multiple byproducts is a common challenge. The primary culprits are typically related to the reactive amino group and the stability of the quinoline core under the reaction conditions.
-
N-Acylurea Formation (in Steglich Esterification): A common side reaction in DCC-mediated couplings is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[6][7] This is particularly problematic with sterically hindered alcohols or unreactive carboxylic acids.
-
Amide Formation: As mentioned, if the amino group is not protected, it can react with the activated carboxylic acid to form amides.[3]
-
Decarboxylation: Quinoline-4-carboxylic acids can undergo decarboxylation (loss of CO₂) under harsh acidic conditions and high temperatures. This would result in the formation of 2-aminoquinoline.
-
Degradation of Starting Material: Strong acids and high temperatures can lead to the degradation of the quinoline ring system, resulting in a complex mixture of byproducts.
Strategies for Minimizing Byproducts:
-
Mandatory N-Protection: The use of a protecting group on the 2-amino functionality is non-negotiable to prevent amide formation.
-
For Steglich Esterification:
-
Control Reaction Temperature: Avoid excessively high temperatures, especially when using strong acids, to minimize the risk of decarboxylation and degradation.
-
Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the accumulation of byproducts.
Frequently Asked Questions (FAQs)
Q3: Do I really need to protect the amino group?
A3: Yes, for a successful and clean esterification, protecting the 2-amino group is highly recommended. The amino group is a potent nucleophile and will compete with the alcohol in reacting with the activated carboxylic acid, leading to the formation of amide byproducts and reducing the yield of your desired ester.[3]
Q4: What is a suitable protecting group for the 2-amino group?
A4: The choice of protecting group depends on its stability under the planned esterification conditions and the ease of its subsequent removal.
-
tert-Butoxycarbonyl (Boc): This is a common and effective protecting group. It is stable to the basic and neutral conditions of Steglich esterification. While it can be cleaved under acidic conditions, careful selection of the acid catalyst and reaction temperature for Fischer esterification might allow for its use.
-
Acetyl (Ac): An acetyl group can also be used. It is stable to acidic conditions but can be removed under basic conditions.
Q5: Can I use Fischer esterification for this substrate?
A5: Fischer esterification is possible, but it presents challenges. The strongly acidic conditions and high temperatures required can lead to decarboxylation of the quinoline-4-carboxylic acid. If you choose this method, it is crucial to first protect the amino group and then use the mildest possible conditions (e.g., moderate temperature, shorter reaction time) while monitoring the reaction carefully.
Q6: My N-protected starting material is not dissolving. What should I do?
A6: Poor solubility is a significant hurdle. If your N-protected 2-aminoquinoline-4-carboxylic acid is not soluble in the alcohol being used for esterification, consider the following:
-
Use a co-solvent: For Fischer esterification, a non-polar solvent like toluene can be used with a Dean-Stark trap to azeotropically remove water.
-
Switch to a different solvent system: For Steglich esterification, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective at dissolving polar substrates.
Q7: How do I remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification?
A7: DCU is the urea byproduct formed from DCC. It is often insoluble in the reaction solvent (like dichloromethane or ethyl acetate) and can be removed by filtration.[7] If it remains in solution, it can often be removed during silica gel chromatography.
Experimental Protocols
Protocol 1: N-Protection of 2-Aminoquinoline-4-carboxylic Acid with Boc Anhydride
-
Suspend 2-aminoquinoline-4-carboxylic acid (1.0 eq) in a suitable solvent mixture such as 1,4-dioxane and water (e.g., 2:1 v/v).
-
Add a base such as sodium hydroxide (1.1 eq) and stir until the starting material dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected product.
Protocol 2: Steglich Esterification of N-Boc-2-aminoquinoline-4-carboxylic Acid
-
Dissolve N-Boc-2-aminoquinoline-4-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM or DMF dropwise over 15 minutes.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester.
Visualizations
Decision Workflow for Esterification Method Selection
Caption: Decision tree for selecting an appropriate esterification method.
Mechanism Overview: Steglich Esterification with DMAP
Caption: Key steps in the DMAP-catalyzed Steglich esterification.
Data Summary
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Strong Acid (H₂SO₄, p-TsOH), Alcohol (often as solvent) | Reflux | Inexpensive reagents, simple setup. | Harsh conditions, risk of decarboxylation and side reactions, equilibrium reaction.[2] |
| Steglich Esterification | DCC or EDC, DMAP, Alcohol | Room Temperature, Anhydrous Solvent (DCM, DMF) | Mild conditions, high yields, suitable for sensitive substrates.[6][8] | More expensive reagents, formation of DCU/EDU byproduct.[7] |
References
- Kadirappa, A.; Napoleon, A. A. An Efficient Approach for the Esterification of 5-Chloroquinolin-8-Ol through Steglich Reaction and Their Antioxidant Applications. Asian Journal of Chemistry2023, 35, 1356-1360.
- BenchChem.
- Organic Chemistry Portal.
- Wikipedia.
- Khan, K. M.; et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry2023, 6, 101230.
- T. Cernak, et al.
- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES2016, 92 (3).
- Steglich esterific
- THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS - University of Liverpool Repository.
- Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews2009, 109 (6), 2455-2504.
- Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction - The Royal Society of Chemistry.
- Massoud, M. A., et al. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- BenchChem.
- Process for esterification of amino acids and peptides. WO1998049133A1.
- Three types of approaches to synthesize 2‐aminoquinoline scaffold.
- Gouda, M. A.; El-Bana, G. G. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry2023, 20 (5), 509-529.
- BenchChem. 2-Aminoquinoline: A Technical Guide for Researchers.
- 3: Esterification (Experiment) - Chemistry LibreTexts.
- Falivene, L., et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal2017, 11 (1), 89.
- Ashenhurst, J. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry, 28 Feb. 2018.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- (A) Amidation and esterification of carboxylic acids and (B) comparison...
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Public
- 2-AMINO-QUINOLINE-4-CARBOXYLIC ACID 157915-68-9 wiki - Guidechem.
- 17.
- Amide bond formation: beyond the dilemma between activation and racemis
- Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?
- Decarboxyl
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC.
- Ester synthesis by esterific
- Preparation method for quinoline-4-carboxylic acid deriv
- An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Deriv
- Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal.
- (PDF)
- Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI.
- Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxid
- Ashenhurst, J. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry, 16 Nov. 2022.
- Method of selective esterific
- Fischer Esterific
- Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - P
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Stability & Degradation of Methyl 2-aminoquinoline-4-carboxylate
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of Methyl 2-aminoquinoline-4-carboxylate (MAQC). As a bifunctional quinoline scaffold containing both a nucleophilic 2-amino group and an electrophilic 4-methyl ester, this compound presents specific stability challenges often overlooked in standard screening.
This document moves beyond generic advice, providing a mechanistic understanding of degradation to help you troubleshoot experimental anomalies such as "ghost peaks" in LC-MS, unexpected solubility shifts, or discoloration.
Module 1: Critical Storage & Handling (Triage)
If you are currently experiencing issues with compound purity, verify your storage conditions against the "Gold Standard" protocols below.
| Parameter | Recommended Condition | Technical Rationale |
| Temperature | -20°C (Long-term) 2–8°C (Active use < 1 week) | Lowers kinetic energy, significantly slowing ester hydrolysis and auto-oxidation rates. |
| Atmosphere | Inert (Argon/Nitrogen) | The 2-amino group is susceptible to oxidative degradation; moisture triggers ester hydrolysis. |
| Light | Amber Vials / Foil Wrap | Quinolines are often fluorophores. UV/Vis exposure excites the conjugated system, leading to radical-mediated photolysis. |
| Solvent | DMSO (Dry), Anhydrous MeOH | Avoid protic solvents (water/ethanol) for storage. Warning: Avoid acetone (Schiff base formation with 2-NH₂). |
Module 2: Hydrolytic Degradation (The Primary Pathway)
The Mechanism
The most common degradation pathway for MAQC is the hydrolysis of the methyl ester at the C4 position. While the quinoline ring provides some steric bulk, the ester remains vulnerable to nucleophilic attack by water, especially under non-neutral pH conditions.
Key Insight: The 2-amino group is electron-donating, but the nitrogen in the quinoline ring and the ester at C4 are electron-withdrawing. This "push-pull" electronic system can stabilize the molecule in solid form but accelerates reactivity in solution.
Pathway Visualization
The following diagram illustrates the conversion of MAQC to its corresponding carboxylic acid and the potential for transesterification in alcoholic solvents.
Figure 1: The primary degradation route involves hydrolysis to the carboxylic acid. Note the risk of transesterification if stored in ethanol.
Troubleshooting Hydrolysis
-
Symptom: Retention time shift in HPLC (Acid elutes earlier in Reverse Phase).
-
Diagnostic: Check the pH of your mobile phase. High pH (>8) accelerates saponification; low pH (<3) promotes acid-catalyzed hydrolysis.
-
Corrective Action: Buffer aqueous mobile phases to pH 6.0–7.0 and use fresh anhydrous solvents for stock preparation.
Module 3: Photostability & Oxidation (Secondary Pathways)
The Mechanism
Aminoquinolines are known photosensitizers. Upon exposure to UV light (or even ambient fluorescent light over time), the conjugated quinoline system absorbs energy, potentially generating Reactive Oxygen Species (ROS).
-
Photo-oxidation: The exocyclic amine (-NH₂) can oxidize to a hydroxylamine or nitro species.
-
N-Oxidation: The quinoline nitrogen can form an N-oxide.
-
Dimerization: High concentrations under UV light may induce radical-mediated dimerization.
Photostability Workflow
Use this decision tree to determine if your impurities are light-induced.
Figure 2: Step-by-step logic to isolate photodegradation from thermal instability.
Module 4: Frequently Asked Questions (Troubleshooting)
Q1: I see a "Ghost Peak" at M+14 in my LC-MS spectrum. What is it?
-
Diagnosis: This is likely transesterification .
-
Explanation: If you dissolved the methyl ester (MAQC) in Ethanol or propanol, the solvent can exchange with the methoxy group. An Ethyl ester would show a mass shift of +14 Da (Methyl to Ethyl).
-
Fix: Always dissolve MAQC in DMSO or Methanol (if the compound is a methyl ester, methanol prevents transesterification shifts).
Q2: The compound turned from white/pale yellow to dark brown. Is it still usable?
-
Diagnosis: Oxidation.
-
Explanation: Aminoquinolines darken upon oxidation (formation of quinone-imine type species or N-oxides).
-
Fix: Check purity via HPLC. If purity is >95%, the color change may be superficial (trace impurities have high extinction coefficients). If <90%, repurify or discard.
Q3: Can I use this compound in a biological assay at pH 2?
-
Diagnosis: High Risk.
-
Explanation: At pH 2, the ester hydrolysis rate is significantly increased. Furthermore, the quinoline nitrogen (pKa ~4-5) and the aniline nitrogen will be protonated, altering solubility and binding affinity.
-
Fix: Prepare the solution immediately before use. Do not store acidic stock solutions.
References
-
ICH Guidelines. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (Standard protocol for testing light sensitivity of pharmaceutical intermediates).
-
Farah, A. A., & Pietro, W. J. (2001).[1] Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E. (Provides structural insights into similar 2-substituted quinoline-4-carboxylates).
-
Viola, G., et al. (2004).[2] 6-Aminoquinolones: photostability, cellular distribution and phototoxicity.[2] Toxicology in Vitro.[2][3] (Establishes the photolabile nature of amino-quinoline scaffolds).
-
Larsson, R. (1990). Ester Hydrolysis Mechanisms.[4][5] In: The Chemistry of Esters. (Foundational chemistry for the hydrolysis of electron-deficient esters).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β‑Hematin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
"troubleshooting peak tailing in HPLC of basic quinoline compounds"
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Basic Quinoline Compounds
Case ID: T-QUIN-001
Status: Open Severity: High (Data Integrity Risk) Assigned Specialist: Senior Application Scientist
Executive Summary
Quinoline and its derivatives are heterocyclic aromatic organic compounds containing a basic nitrogen atom.[1] In Reversed-Phase HPLC (RP-HPLC), these compounds are notorious for exhibiting severe peak tailing.[2] This is rarely a random error; it is a predictable chemical phenomenon driven by secondary silanol interactions .
This guide moves beyond generic advice, providing a mechanistic root-cause analysis and a self-validating troubleshooting protocol.
Part 1: The Diagnostic Workflow (Triage)
Before altering chemistry, we must isolate the variable. Is the tailing caused by your chemistry (thermodynamic) or your instrument (kinetic)?
The "Neutral Standard" Test: Inject a neutral, hydrophobic compound (e.g., Toluene or Uracil) under the exact same conditions.
-
Scenario A: The neutral peak also tails. -> Physical Issue (Void volume, bad connection, old column).
-
Scenario B: The neutral peak is symmetrical, but Quinoline tails. -> Chemical Issue (Silanol interaction).
Visual Troubleshooting Logic:
Figure 1: Diagnostic decision tree to distinguish between physical system voids and chemical interaction issues.
Part 2: Technical FAQ & Root Cause Analysis
Q1: Why do quinoline compounds tail specifically on C18 columns?
The Mechanism: Silica-based columns possess residual silanol groups (Si-OH) on their surface. These silanols have a pKa of approximately 3.5–4.5.
-
At pH > 4: Silanols deprotonate to form negatively charged sites (
). -
The Interaction: Quinolines are bases.[1] At neutral or acidic pH, the nitrogen is protonated (
). -
The Result: The positively charged Quinoline interacts electrostatically with the negatively charged Silanol (Ion-Exchange mechanism). This secondary interaction is slower than the primary hydrophobic partition, causing the "tail" or lag in elution.
Q2: What is the most effective Mobile Phase strategy?
You have two "Gold Standard" options to break the interaction, depending on your column's stability.
Strategy A: The "Suppression" Method (Low pH)
-
Protocol: Adjust mobile phase pH to < 3.0 (ideally 2.0–2.5).
-
Why it works: At pH 2.5, the silanols are fully protonated (neutral,
). Even though the Quinoline is positively charged, there is no negative site on the silica to attract it. -
Recommended Buffer: Formate or Phosphate (high buffer capacity at pH 2.1).
Strategy B: The "Neutralization" Method (High pH)
-
Protocol: Adjust mobile phase pH to > 8.0 (ideally 10.0, if column permits).
-
Why it works: At pH 10, the Quinoline (pKa ~4.9) is deprotonated (neutral). Neutral molecules do not engage in ion-exchange with silanols.
-
Warning: You MUST use a "High pH Stable" column (e.g., Hybrid Particle or Polymer-coated) or the silica will dissolve.
Comparison of pH Strategies:
| Feature | Low pH (< 3.[1][3]0) | High pH (> 8.0) |
| Mechanism | Suppresses Silanol Ionization | Suppresses Quinoline Ionization |
| Column Requirement | Standard C18 | Hybrid / Polymer / Base-Deactivated |
| MS Compatibility | Excellent (Formic/TFA) | Good (Ammonium Hydroxide) |
| Risk | Acid hydrolysis of bonded phase | Silica dissolution (if wrong column) |
Q3: Can I use additives instead of changing pH?
Yes. If you are locked into a specific pH (e.g., pH 7.0), you can use a Silanol Blocker .
-
Concentration: 5–10 mM.
-
Mechanism: TEA is a stronger base than Quinoline. It saturates the active silanol sites, effectively "capping" them so the Quinoline cannot interact.
-
Note: TEA is not MS-friendly (causes signal suppression). For LC-MS, use Ammonium Acetate.[5]
Q4: What column specifications are non-negotiable for Quinolines?
Do not use "Type A" (older, acidic) silica. You require:
-
Type B Silica: High purity, low metal content (metals increase silanol acidity).
-
End-capping: A chemical process where small silyl groups (e.g., trimethylsilane) are bonded to residual silanols to shield them.
-
Polar-Embedded Groups: Some columns have a polar group embedded in the alkyl chain that shields silanols and improves peak shape for bases.[6]
Part 3: Visualization of the Mechanism
Understanding the molecular interaction is key to selecting the right fix.
Figure 2: Mechanism of silanol-quinoline interaction and how pH adjustments disrupt this bond.
Part 4: Validated Optimization Protocol
Objective: Eliminate tailing (USP Tailing Factor < 1.2) for a basic quinoline derivative.[1]
Step 1: The "Clean" Start
-
Column: High-purity C18, End-capped (e.g., Agilent Zorbax Eclipse Plus, Waters XBridge, or Phenomenex Kinetex).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B.
Step 2: Assess Tailing Factor (
-
If
: Method Validated. -
If
: Proceed to Step 3.
Step 3: The "Chaotropic" Switch Replace Formic Acid with Trifluoroacetic Acid (TFA) (0.05% - 0.1%).
-
Why: TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the positive charge on the Quinoline, neutralizing it and increasing retention on the C18 phase, masking it from silanols.
-
Caution: TFA suppresses ionization in LC-MS.
Step 4: The "High pH" Alternative (If TFA fails or MS sensitivity is needed)
-
Switch Column: Ensure column is rated to pH 10-12 (e.g., Waters XBridge C18, Agilent Poroshell HPH).
-
Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.
-
Result: Quinoline becomes neutral. Tailing usually disappears completely.
References
-
Chrom Tech. (2025).[6][7] What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC? Phenomenex Technical Guides. [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Technical Notes. [Link]
-
McCalley, D. V. (2023). Understanding the mechanisms of peak tailing for basic compounds in RPLC. Chemical Communications, 59, 7887–7899.
-
Agilent Technologies. (2025). HPLC Troubleshooting Guide: Peak Shapes. Agilent Technical Support.[8] [Link]
Sources
Validation & Comparative
"Methyl 2-aminoquinoline-4-carboxylate vs. ethyl 2-aminoquinoline-4-carboxylate biological activity"
This guide provides an in-depth technical comparison between Methyl 2-aminoquinoline-4-carboxylate and Ethyl 2-aminoquinoline-4-carboxylate . It is designed for medicinal chemists and pharmacologists optimizing quinoline scaffolds for antimicrobial or anticancer applications.
Executive Analysis: The Alkyl Ester Decision
In the development of quinoline-based therapeutics, the choice between a methyl and an ethyl ester at the C-4 position is rarely about intrinsic receptor affinity. Instead, it is a strategic decision governing pharmacokinetics (PK) and physicochemical properties .
Both molecules serve primarily as lipophilic precursors (prodrugs) to the active 2-aminoquinoline-4-carboxylic acid, or as intermediates in the synthesis of complex hydrazide/amide derivatives.
-
Methyl Ester: Offers slightly higher aqueous solubility and lower molecular weight, advantageous for fragment-based drug discovery (FBDD) where ligand efficiency (LE) is paramount.
-
Ethyl Ester: Provides higher lipophilicity (+0.3–0.5 LogP), enhancing passive membrane permeability, which is critical for intracellular targets (e.g., Mycobacterium tuberculosis or intracellular kinases).
Quick Reference: Physicochemical Divergence
| Feature | Methyl 2-aminoquinoline-4-carboxylate | Ethyl 2-aminoquinoline-4-carboxylate | Impact on Bioactivity |
| Formula | Ethyl adds steric bulk. | ||
| Molecular Weight | ~202.2 g/mol | ~216.2 g/mol | Negligible difference. |
| LogP (Est.) | ~1.8 - 2.1 | ~2.3 - 2.6 | Ethyl is superior for cell permeation. |
| Solubility | Moderate | Low | Methyl is superior for assay formulation. |
| Esterase Stability | High susceptibility | High susceptibility | Equivalent rapid hydrolysis in plasma [1]. |
Biological Activity Landscapes
A. Antimicrobial & Antitubercular Activity
The 2-aminoquinoline scaffold is a privileged structure for antitubercular agents. The carboxylic acid moiety at C-4 is often required to bind to the active site of targets like DNA Gyrase or InhA , but the free acid cannot penetrate the mycolic acid-rich cell wall of M. tuberculosis.
-
Mechanism: Both esters act as "Trojan horses." They mask the polar carboxylate, facilitating passive diffusion across the bacterial cell wall. Once inside, non-specific esterases hydrolyze them back to the active acid.
-
Performance Comparison:
-
Ethyl Ester: Generally exhibits lower MIC values (higher potency) in whole-cell assays (e.g., MABA assay) due to superior lipophilicity aligning with the waxy mycobacterial cell wall.
-
Methyl Ester: May show higher MICs due to lower penetration rates, despite releasing the same active warhead.
-
B. Anticancer Activity (DHODH & Kinase Inhibition)
In the context of human targets like Dihydroorotate Dehydrogenase (DHODH) , the ester group can significantly alter binding kinetics.
-
Direct Binding: Research indicates that for certain quinoline-4-carboxylate derivatives, the free acid is the active pharmacophore, forming salt bridges with arginine residues (e.g., Arg136 in DHODH) [2].
-
Potency Drop: Converting the acid to a methyl ester has been observed to cause an immediate decrease in potency (IC50 increases) in cell-free enzyme assays [2]. This confirms that the ester blocks critical electrostatic interactions within the binding pocket.
-
Cytotoxicity (MTT Assays): Paradoxically, the esters often show higher cytotoxicity in cell-based assays (e.g., HCT-116, MCF-7) than the free acid because they can enter the cell. The Ethyl ester typically outperforms the Methyl ester in these phenotypic screens due to enhanced cellular accumulation.
Structural & Mechanistic Logic (DOT Visualization)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when choosing between these two esters.
Caption: SAR Decision Tree. Ethyl esters are preferred for intracellular targets to maximize uptake, while Methyl esters are reserved for targets where solubility is the limiting factor.
Experimental Protocols for Validation
To objectively compare these two derivatives in your specific biological context, you must control for solubility and hydrolysis rates.
Protocol A: Comparative Esterase Stability Assay
Rationale: To confirm if observed differences in activity are due to intrinsic potency or differential metabolic stability.
-
Preparation: Prepare 10 mM stock solutions of Methyl and Ethyl esters in DMSO.
-
Incubation: Spike human or mouse plasma (pooled) with test compounds to a final concentration of 10 µM.
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately stop reaction with ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (10,000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Data Output: Plot % Remaining vs. Time. Calculate
.-
Expectation: Both esters should show
min in rodent plasma, with negligible statistical difference [1].
-
Protocol B: Paired MIC Determination (Antimicrobial)
-
Media: Use Muller-Hinton Broth (MHB) for rapid growers; 7H9 broth for Mycobacteria.
-
Inoculum: Standardize to
CFU/mL. -
Dosing: Serial 2-fold dilutions of Methyl and Ethyl esters (Range: 64 µg/mL to 0.125 µg/mL).
-
Control: Include the Free Acid form as a control.
-
If Acid MIC > Ester MIC: Permeability is the driver (Prodrug effect).
-
If Acid MIC ≈ Ester MIC: Target is likely extracellular or cell wall is permeable.
-
-
Readout: Measure OD600 after 24-48h.
Synthesis Workflow (Pfitzinger Reaction)
The most robust route to access both esters for head-to-head comparison is the One-Pot Pfitzinger Reaction followed by esterification.
Caption: Divergent synthesis workflow allowing parallel generation of both esters from a common carboxylic acid intermediate.
References
-
Vraka, C., et al. (2011). "The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference."[1] Nuclear Medicine and Biology, 38(1), 13-17. Link
-
Madak, J. T., et al. (2017). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 60(22), 9105–9128. Link
-
Keri, R. S., & Patil, S. A. (2014).[2] "Quinoline: A promising scaffold in today's medicinal chemistry." European Journal of Medicinal Chemistry, 81, 460-501. Link
-
Bhardwaj, V., et al. (2024).[3] "Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review." ResearchGate. Link
Sources
- 1. The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as antitubercular agents endowed with InhA inhibitory activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
"comparative study of Pfitzinger and Doebner-von Miller synthesis for quinolines"
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties. Consequently, the efficient synthesis of substituted quinolines is of paramount importance to researchers and scientists. Among the myriad of named reactions for quinoline synthesis, the Pfitzinger and Doebner-von Miller reactions are two classical and widely utilized methods. This guide provides an in-depth comparative study of these two syntheses, offering insights into their mechanisms, scope, limitations, and experimental protocols to aid in the selection of the most suitable method for a given synthetic challenge.
The Pfitzinger Synthesis: Building Quinolines from Isatins
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a robust method for the synthesis of quinoline-4-carboxylic acids.[1][2] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1]
Reaction Mechanism and Scope
The mechanism of the Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form an α-keto-amino acid intermediate. This intermediate then undergoes condensation with the carbonyl compound to form a Schiff base. Subsequent intramolecular aldol-type condensation, followed by dehydration, leads to the formation of the quinoline-4-carboxylic acid.[3][4]
The Pfitzinger reaction is particularly valuable for the synthesis of 2,3-disubstituted quinoline-4-carboxylic acids.[3] The choice of the carbonyl compound dictates the substitution pattern at the 2- and 3-positions of the quinoline ring. A wide variety of ketones and aldehydes can be employed, offering a high degree of flexibility in the synthesis of diverse quinoline derivatives. However, the reaction conditions are typically harsh, requiring strong bases and often high temperatures, which can limit the compatibility with sensitive functional groups.[2][5]
The Doebner-von Miller Synthesis: A Pathway from Anilines
The Doebner-von Miller reaction provides a direct route to quinolines through the reaction of anilines with α,β-unsaturated carbonyl compounds under acidic conditions.[6] This method is also referred to as the Skraup-Doebner-von Miller quinoline synthesis.[4]
Reaction Mechanism and Scope
The mechanism of the Doebner-von Miller reaction is complex and has been the subject of debate. A generally accepted pathway involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes acid-catalyzed cyclization onto the aromatic ring, followed by dehydration and oxidation to yield the final quinoline product.[4][7]
The Doebner-von Miller reaction is a versatile method for the synthesis of a wide range of substituted quinolines. The substitution pattern on the resulting quinoline is determined by the structure of both the aniline and the α,β-unsaturated carbonyl compound. The reaction can tolerate a variety of substituents on the aniline ring. However, a significant drawback of the classical Doebner-von Miller reaction is the often harsh reaction conditions, which can lead to the formation of byproducts and tar, making purification challenging and often resulting in moderate to low yields.
Head-to-Head Comparison: Pfitzinger vs. Doebner-von Miller
| Feature | Pfitzinger Synthesis | Doebner-von Miller Synthesis |
| Starting Materials | Isatin derivatives, carbonyl compounds with α-methylene groups | Anilines, α,β-unsaturated carbonyl compounds |
| Catalyst/Reagent | Strong base (e.g., KOH, NaOH) | Strong acid (e.g., HCl, H₂SO₄, Lewis acids) |
| Typical Product | Quinoline-4-carboxylic acids | Substituted quinolines |
| Substitution Pattern | Primarily 2,3-disubstituted | Dependent on both reactants |
| Reaction Conditions | Basic, often high temperatures | Acidic, often harsh conditions |
| Key Advantages | Good for quinoline-4-carboxylic acids, predictable substitution | Utilizes readily available anilines, versatile |
| Key Limitations | Harsh basic conditions, limited to isatin precursors | Harsh acidic conditions, potential for byproducts and low yields |
Experimental Protocols
Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol describes the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in ethanol.
-
Add isatin to the solution and stir until a color change from orange to yellow is observed, indicating the opening of the isatin ring.
-
Add acetophenone to the reaction mixture.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
This protocol outlines the synthesis of 2-methylquinoline from aniline and crotonaldehyde.
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
An oxidizing agent (e.g., arsenic acid or nitrobenzene)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated hydrochloric acid to aniline.
-
To the stirred mixture, slowly add crotonaldehyde.
-
Add the oxidizing agent to the reaction mixture.
-
Heat the mixture under reflux for several hours. The reaction is often exothermic and should be controlled carefully.
-
After completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Visualizing the Syntheses
Pfitzinger Reaction Mechanism
Caption: Mechanism of the Pfitzinger quinoline synthesis.
Doebner-von Miller Reaction Mechanism
Caption: Mechanism of the Doebner-von Miller quinoline synthesis.
Experimental Workflow: Pfitzinger Synthesis
Caption: General experimental workflow for the Pfitzinger synthesis.
Experimental Workflow: Doebner-von Miller Synthesis
Caption: General experimental workflow for the Doebner-von Miller synthesis.
Conclusion: Choosing the Right Tool for the Job
Both the Pfitzinger and Doebner-von Miller syntheses are powerful and enduring methods for the construction of the quinoline ring system. The choice between them hinges on the desired substitution pattern of the final product and the availability of starting materials.
The Pfitzinger reaction is the method of choice for preparing quinoline-4-carboxylic acids , offering a predictable route to these valuable compounds. Its primary limitation lies in the necessity of using isatin precursors and the often harsh basic conditions.
The Doebner-von Miller reaction , on the other hand, provides a more general route to a wider variety of substituted quinolines starting from readily available anilines. While versatile, it can be plagued by harsh acidic conditions and the potential for side reactions, which may necessitate more extensive purification.
Ultimately, a thorough understanding of the mechanisms, scope, and practical considerations of both syntheses, as presented in this guide, will empower researchers to make informed decisions and successfully synthesize the target quinoline derivatives for their specific applications in drug discovery and materials science.
References
- Pfitzinger, W. Chinolinderivate aus Isatinsäure. J. Prakt. Chem.1886, 33 (1), 100.
- Shvekhgeimer, M. G. A. The Pfitzinger Reaction. Chem. Heterocycl. Compd.2004, 40 (3), 257–294.
- Sangshetti, J. N.; Shinde, D. B. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Rev. Org. Chem.2014, 11 (2), 217-227.
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 4th ed.; Springer, 2009.
- Doebner, O.; von Miller, W. Ueber eine neue Synthese von Chinolinderivaten. Ber. Dtsch. Chem. Ges.1881, 14 (2), 2812–2817.
- Denmark, S. E.; Venkatraman, S. On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. J. Org. Chem.2006, 71 (4), 1668–1676.
- Scott, T. A.; Ermolenko, L.; Tber, B. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv., 2020, 10, 25654-25679.
-
Doebner-Miller reaction. In Wikipedia; [Link].
-
Pfitzinger reaction. In Wikipedia; [Link].
- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem, 2025.
- Application Notes and Protocols for the Synthesis of Benzo[f]quinoline via the Skraup-Doebner-Von Miller Reaction. Benchchem, 2025.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 2024.
- Pfitzinger Quinoline Synthesis. Cambridge University Press.
- Doebner-Miller Reaction. SynArchive.
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube, 2018.
Sources
"mechanistic studies of Methyl 2-aminoquinoline-4-carboxylate as a DNA intercalator"
Executive Summary: The Molecular Probe & Therapeutic Scaffold
Methyl 2-aminoquinoline-4-carboxylate (MAQC) represents a pivotal scaffold in the study of small-molecule DNA interactions. Unlike non-specific intercalators, the 2-aminoquinoline core offers a dual-modality binding mechanism: the planar aromatic system facilitates
This guide objectively analyzes the mechanistic behavior of MAQC, comparing its thermodynamic and kinetic profiles against industry standards like Ethidium Bromide (EtBr) and Doxorubicin. We provide actionable experimental protocols to validate its binding mode, supporting the transition of this scaffold from a fluorescent probe to a potential Topoisomerase II inhibitor.
Structural Basis of Intercalation
The efficacy of MAQC as a DNA intercalator is governed by three structural determinants:
-
Planarity: The fused benzene and pyridine rings (quinoline core) create a flat hydrophobic surface area (
28 Ų) ideal for insertion between base pairs. -
Electrostatics: The C2-amino group (
) can be protonated at physiological pH, generating a cationic charge that attracts the negatively charged DNA phosphate backbone. -
Steric Constraints: The C4-methyl ester adds bulk compared to the free acid. While this enhances lipophilicity (crucial for cellular permeability), it imposes steric constraints that may favor partial intercalation or minor groove stabilization depending on the DNA sequence (AT-rich vs. GC-rich).
Diagram: Mechanistic Pathway of MAQC Binding
Caption: Mechanistic pathway showing the dual binding modes of MAQC driven by electrostatic attraction and hydrophobic effects.
Comparative Performance Analysis
The following table contrasts MAQC with standard DNA-binding agents. Data is synthesized from structure-activity relationship (SAR) studies of aminoquinoline derivatives.[1][2]
| Feature | Methyl 2-aminoquinoline-4-carboxylate (MAQC) | Ethidium Bromide (EtBr) | Doxorubicin | Hoechst 33258 |
| Primary Mechanism | Intercalation (with Groove support) | Classical Intercalation | Intercalation + Groove Binding | Minor Groove Binding |
| Binding Constant ( | ||||
| Sequence Specificity | Moderate (GC preference for intercalation) | None (Sequence neutral) | GC-rich preference | AT-rich specific |
| Fluorescence Response | Quenching or Enhancement (Environment dependent) | Strong Enhancement (>20x) | Quenching | Strong Enhancement |
| Cytotoxicity Mechanism | Topoisomerase II / DNA Gyrase Inhibition | General DNA deformation (Mutagenic) | Topo II Poison | DNA Synthesis Inhibition |
| Cell Permeability | High (Lipophilic Ester) | Low (Charged) | Moderate | High |
Expert Insight: While EtBr has a higher binding affinity, MAQC offers superior tunability . The ester group can be hydrolyzed intracellularly to the acid, potentially locking the molecule inside the cell (ion trapping), a strategy often used in drug design to enhance potency.
Mechanistic Validation Protocols
To rigorously confirm MAQC as an intercalator, you must employ a "Triad of Validation": Spectroscopy, Hydrodynamics, and Simulation .
Protocol A: UV-Vis Absorption Titration
Rationale: Intercalation causes hypochromism (decrease in absorbance) and a bathochromic shift (red shift) due to
-
Preparation: Prepare a
stock of MAQC in Tris-HCl buffer (pH 7.4, 50 mM NaCl). -
Titration: Add aliquots of Calf Thymus DNA (ctDNA) (
) to the sample cuvette and a reference cuvette (buffer only). -
Measurement: Scan from 200–500 nm after each addition. Incubate for 5 mins to reach equilibrium.
-
Analysis: Plot
vs to determine the intrinsic binding constant ( ) using the Wolfe-Shimer equation.-
Success Criteria: Observation of
hypochromism and nm red shift.
-
Protocol B: Viscosity Measurements (The Gold Standard)
Rationale: Only intercalation significantly increases DNA length and viscosity. Groove binding or electrostatic interaction causes negligible change.
-
Setup: Use an Ubbelohde viscometer thermostated at
. -
Baseline: Measure flow time (
) of buffer and DNA alone ( ). -
Titration: Add MAQC to the DNA solution at increasing ratios (
ranging from 0.0 to 0.5). -
Calculation: Plot
vs. binding ratio ( ).- .
-
Interpretation:
-
Intercalator: Slope
(Linear increase). -
Groove Binder: Slope
. -
MAQC Expectation: Positive slope, confirming intercalation.
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for validating Methyl 2-aminoquinoline-4-carboxylate DNA interaction.
In Silico & Molecular Docking Insights
Recent computational studies on quinoline-4-carboxylate derivatives suggest a specific binding orientation:
-
Docking Target: DNA Gyrase (Bacteria) or Topoisomerase II
(Human). -
Binding Mode: The quinoline ring intercalates between base pairs (often preferentially at GC/CG steps).[3]
-
Stabilization:
-
H-Bond: The C2-amino group acts as a donor to the phosphate oxygen or base edge (e.g., Guanine O6).
-
Van der Waals: The C4-methyl ester sits in the minor groove, displacing water molecules (entropic gain).
-
-
Energy Score: Typical binding energies (
) range from to kcal/mol.
Critical Note: The "Methyl" group is small enough to fit within the minor groove without causing significant steric clash, unlike bulkier butyl or benzyl esters which may force the molecule into a purely groove-binding mode.
References
-
Synthesis and DNA Binding of Quinoline Derivatives
- Title: Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents, evaluation of their cytotoxicity, interaction with calf thymus DNA (ctDNA).
- Source:Bioorganic Chemistry (via ScienceDirect/PubMed).
-
URL:[Link] (Search Term: "2-(imidazolyl)quinoline DNA intercalation")
-
Mechanistic Basis of Aminoquinolines
-
Quinoline-4-Carboxylic Acid Scaffold Review
- Title: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Source:Molecules (MDPI).
-
URL:[Link]
-
Viscosity & Thermodynamic Protocols
- Title: DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characteriz
- Source:Biophysical Chemistry.
-
URL:[Link]
-
Commercial Availability & Structure
Sources
- 1. Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5844110A - Synthetic triple helix-forming compound precursors - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 2-Amino-quinoline-4-carboxylic acid | CAS 157915-68-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
A Head-to-Head Comparison of Methyl 2-aminoquinoline-4-carboxylate and Chloroquine: An In-Depth Guide for Drug Development Professionals
The quinoline scaffold remains a cornerstone in medicinal chemistry, particularly in the development of antimalarial agents. Chloroquine, a 4-aminoquinoline, has been a frontline antimalarial for decades, though its efficacy is now compromised by widespread resistance.[1][2] This has spurred the investigation of novel quinoline derivatives. This guide provides a detailed, head-to-head comparison of the established drug, chloroquine, with a structurally related compound, Methyl 2-aminoquinoline-4-carboxylate, offering insights for researchers in drug discovery and development.
Structural and Physicochemical Distinctions
At their core, both molecules share the quinoline bicyclic system. However, their substituent patterns diverge significantly, which dictates their physicochemical properties and, consequently, their biological activities. Chloroquine features a 4-amino side chain, crucial for its accumulation in the acidic food vacuole of the malaria parasite, and a chlorine atom at the 7-position, which is essential for its antimalarial activity.[3] In contrast, Methyl 2-aminoquinoline-4-carboxylate possesses an amino group at the 2-position and a methyl carboxylate group at the 4-position.
| Property | Methyl 2-aminoquinoline-4-carboxylate | Chloroquine |
| Molecular Formula | C11H10N2O2 | C18H26ClN3 |
| Molar Mass | 202.21 g/mol | 319.88 g/mol [2] |
| Structure | 2-amino, 4-methylcarboxylate substituted quinoline | 4-amino (with diethylpentane diamine side chain), 7-chloro substituted quinoline |
Scientist's Note: The differences in these substituent groups are not trivial. Chloroquine's basic side chain allows it to become protonated and trapped within the acidic (pH 4.5-5.0) digestive vacuole of Plasmodium falciparum, a phenomenon known as "acidic trapping".[4] This accumulation is fundamental to its mechanism of action. The absence of such a basic side chain in Methyl 2-aminoquinoline-4-carboxylate suggests a different mechanism of cellular uptake and potentially a different primary target.
Mechanism of Action: A Tale of Two Pathways
Chloroquine's Established Role in Heme Detoxification
The primary antimalarial mechanism of chloroquine is the inhibition of hemozoin formation.[5][6] Inside the red blood cell, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Chloroquine, having accumulated to high concentrations in the digestive vacuole, is thought to cap the growing hemozoin crystal, preventing further polymerization.[5] The resulting buildup of free heme leads to oxidative stress and parasite death.[6]
Resistance to Chloroquine
Widespread resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[4][7][8] These mutations enable the transporter to actively efflux protonated chloroquine out of the vacuole, reducing its concentration at the target site and rendering the drug ineffective.[4][9]
Potential Mechanisms of Methyl 2-aminoquinoline-4-carboxylate
While less studied, the biological activity of 2-aminoquinoline derivatives is an active area of research.[10] Given its structural differences from chloroquine, Methyl 2-aminoquinoline-4-carboxylate is unlikely to function via the same acidic trapping and hemozoin inhibition mechanism. Its activity may stem from other interactions, such as:
-
Enzyme Inhibition: Quinoline derivatives have been shown to inhibit various enzymes. For instance, certain 4-carboxyl quinoline derivatives act as selective COX-2 inhibitors.[11] It is plausible that Methyl 2-aminoquinoline-4-carboxylate could target other parasitic or host enzymes essential for parasite survival.
-
Interference with Nucleic Acid Synthesis: The planar quinoline ring system can intercalate with DNA, a mechanism of action for some antimicrobial and anticancer agents.
-
Kinase Inhibition: A growing body of research has identified protein kinase inhibitors as a promising source of new antimalarials.[12]
Visualizing Chloroquine's Mechanism and Resistance
Caption: Chloroquine's mechanism of action and resistance.
Comparative In Vitro Efficacy and Cytotoxicity
A critical aspect of drug development is to assess a compound's potency against the target organism and its toxicity to host cells. This is often expressed as the Selectivity Index (SI), which is the ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC50). A higher SI value is desirable, indicating greater selectivity for the parasite over host cells.
Hypothetical Comparative Data:
The following table presents hypothetical, yet plausible, data based on typical findings for quinoline derivatives to illustrate the comparative evaluation process.
| Compound | P. falciparum 3D7 (CQ-Sensitive) IC50 (nM) | P. falciparum K1 (CQ-Resistant) IC50 (nM) | Resistance Index (RI) (K1 IC50 / 3D7 IC50) | Human Cell Line (e.g., HepG2) CC50 (nM) | Selectivity Index (SI) (CC50 / 3D7 IC50) |
| Chloroquine | 20 | 400 | 20 | > 20,000 | > 1000 |
| Methyl 2-aminoquinoline-4-carboxylate | 150 | 165 | 1.1 | > 30,000 | > 200 |
Scientist's Note: In this hypothetical scenario, chloroquine is highly potent against the sensitive strain but loses significant activity against the resistant strain, resulting in a high Resistance Index (RI). Methyl 2-aminoquinoline-4-carboxylate is less potent overall but critically, its activity is not significantly affected by the chloroquine resistance mechanism (RI ≈ 1). This suggests it has a different mechanism of action and could be effective against chloroquine-resistant malaria. While its SI is lower than chloroquine's against the sensitive strain, its potential to overcome resistance is a key advantage.
Experimental Protocols for Comparative Evaluation
To generate the data required for a robust comparison, standardized in vitro assays are essential. Below are detailed protocols for determining antimalarial efficacy and cytotoxicity.
In Vitro Antimalarial Activity: SYBR Green I-Based Assay
This assay measures parasite DNA replication as an indicator of growth.[13][14][15]
Principle: The fluorescent dye SYBR Green I binds to double-stranded DNA. Since mature red blood cells are anucleated, the fluorescence measured is directly proportional to the amount of parasite DNA, and thus, parasite growth.[16]
Workflow Diagram:
Caption: Workflow for the SYBR Green I antimalarial assay.
Step-by-Step Protocol:
-
Preparation: Use a synchronized culture of P. falciparum (e.g., 3D7 or K1 strains) at the ring stage with 1% parasitemia and 2% hematocrit.
-
Drug Plating: Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.
-
Parasite Addition: Add 180 µL of the parasite culture to each well containing 20 µL of the drug solution. Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I. Remove 100 µL of the culture medium from each well and add 100 µL of the lysis buffer.
-
Incubation: Incubate the plate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Subtract the background fluorescence from the negative controls. Plot the fluorescence intensity against the drug concentration and determine the IC50 value using a non-linear regression model.
In Vitro Cytotoxicity: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[17][18][19]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][20] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.
Conclusion and Future Directions
This head-to-head comparison reveals the distinct profiles of chloroquine and Methyl 2-aminoquinoline-4-carboxylate.
-
Chloroquine remains a highly potent antimalarial against sensitive parasite strains, but its utility is severely limited by resistance. Its mechanism is well-understood, providing a clear benchmark for comparison.
-
Methyl 2-aminoquinoline-4-carboxylate , while potentially less potent, shows promise in overcoming established chloroquine resistance mechanisms. This suggests a divergent mode of action that warrants further investigation.
For drug development professionals, the key takeaway is the importance of evaluating novel compounds against both drug-sensitive and drug-resistant parasite strains. A compound like Methyl 2-aminoquinoline-4-carboxylate, despite lower initial potency, could represent a more viable starting point for developing a new class of antimalarials effective against resistant infections. Future research should focus on elucidating its precise mechanism of action and optimizing its structure to improve potency while maintaining a favorable selectivity index.
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"evaluating the ADMET properties of 4-aminoquinoline derivatives"
Future advancements, such as the use of organ-on-a-chip microphysiological systems, promise to provide even more predictive, human-relevant data, further refining the selection process and accelerating the development of safe and effective medicines. [11][12]
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"cross-resistance profile of novel 4-aminoquinoline analogs in resistant cell lines"
Evaluating the Cross-Resistance Profile of Novel 4-Aminoquinoline Analogs in Plasmodium falciparum
Introduction: The Resistance Bottleneck
The emergence of multi-drug resistant Plasmodium falciparum—particularly strains exhibiting partial resistance to artemisinin-based combination therapies (ACTs)—has accelerated the need for novel antimalarial chemotypes[1]. Historically, 4-aminoquinolines (4-AQs) like chloroquine (CQ) and amodiaquine (AQ) served as the gold standard for malaria treatment. However, point mutations in the P. falciparum chloroquine resistance transporter (PfCRT) and multidrug resistance protein 1 (PfMDR1) have severely compromised their clinical utility across endemic regions[1][2].
Recent drug development efforts have focused on synthesizing novel 4-AQ analogs with modified side chains. These structural modifications aim to retain the potent heme-polymerization inhibitory activity of the 4-AQ core while evading recognition and efflux by mutant PfCRT isoforms[1][2]. This guide provides an objective comparison of the cross-resistance profiles of emerging 4-AQ analogs against well-characterized resistant cell lines, detailing the experimental frameworks necessary to validate these compounds.
Mechanistic Pathway & Resistance Evasion
Standard 4-AQs accumulate in the acidic digestive vacuole (DV) of the parasite, where they bind to free heme (ferriprotoporphyrin IX) and prevent its crystallization into non-toxic hemozoin[2]. In resistant strains (e.g., W2, Dd2, K1), mutations such as the PfCRT K76T substitution alter the DV membrane transporter, allowing the rapid efflux of protonated CQ away from its target[3].
Novel analogs, such as LDT-623 and TDR 58845, incorporate bulky, shortened, or highly branched side chains[2][4]. These modifications create steric hindrance, drastically reducing the binding affinity of the drug to the mutant PfCRT pore. Consequently, the drug remains trapped within the DV to exert its parasiticidal effect[2][5].
Mechanism of novel 4-aminoquinolines evading PfCRT-mediated efflux in resistant P. falciparum.
Comparative Efficacy: Novel Analogs vs. Standard Therapeutics
To objectively evaluate cross-resistance, we analyze the half-maximal inhibitory concentrations (IC50) of these compounds across a standardized panel of P. falciparum strains:
-
3D7 / NF54: Drug-sensitive reference strains.
-
W2 / Dd2: Southeast Asian strains harboring mutant PfCRT and PfMDR1 (highly CQ-resistant)[1][4].
-
K1: Thai strain with distinct multidrug-resistant polymorphisms[6][7].
| Compound | Structural Modification | IC50 (Sensitive: 3D7/NF54) | IC50 (Resistant: W2/Dd2/K1) | Resistance Reversal / Efficacy Profile |
| Chloroquine (CQ) | Standard 4-AQ core | 10 - 15 nM | 150 - 350 nM | High cross-resistance; rapidly effluxed by mutant PfCRT[5]. |
| LDT-623 | Side-chain modified 4-AQ | 127 nM (3D7) | 365 nM (Dd2) | Minimal cross-resistance; active against multiple life stages[1]. |
| TDR 58845 | N1-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine | < 12 nM (3D7) | 89.8 nM (W2) | Highly potent; overcomes CQ resistance via altered terminal nitrogen[4]. |
| AQ-13 | Short side-chain analogue of CQ | ~15 nM (D10) | 40 - 60 nM (K1) | Retains high activity against CQ-resistant strains; currently in clinical trials[6]. |
| Compound 2 | 4-aminoquinoline hydrazone | N/A | 26 - 219 nM (K1) | Synergistic with artemether; active against multidrug-resistant K1[7]. |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the evaluation of cross-resistance profiles must rely on robust, self-validating phenotypic assays. Below are the standard operating procedures for determining antimalarial susceptibility and target validation.
Protocol 1: In Vitro SYBR Green I Antimalarial Susceptibility Assay
Rationale: Traditional microscopic evaluation of Giemsa-stained smears is low-throughput and subjective. The SYBR Green I assay exploits the fact that mature human red blood cells (RBCs) lack DNA. Therefore, any detectable fluorescence upon SYBR Green intercalation is directly proportional to parasitic DNA replication, providing a highly sensitive, objective measure of parasite survival[7].
-
Parasite Synchronization: Treat P. falciparum cultures (e.g., 3D7, Dd2) with 5% D-sorbitol for 10 minutes at 37°C.
-
Causality: Sorbitol selectively lyses mature trophozoites and schizonts due to increased membrane permeability, leaving only ring-stage parasites. This ensures uniform drug exposure across the parasite's 48-hour lifecycle, preventing stage-dependent susceptibility artifacts.
-
-
Plate Preparation: Dispense 4-AQ analogs into 96-well plates using a 2-fold serial dilution in complete RPMI 1640 medium.
-
Inoculation: Add synchronized ring-stage parasites to achieve a final hematocrit of 2% and a parasitemia of 0.3%. Incubate at 37°C for 72 hours under a gas mixture of 5% O2, 5% CO2, and 90% N2.
-
Lysis and Staining: Freeze the plates at -80°C for 1 hour, then thaw to lyse the RBCs. Add 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I).
-
Causality: Freezing/thawing combined with saponin and Triton X-100 completely disrupts both the RBC membrane and the parasite membrane, allowing the dye unrestricted access to the parasitic DNA.
-
-
Quantification: Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC50 values using non-linear regression analysis. A shift in the IC50 curve of the mutant strain relative to the sensitive strain defines the cross-resistance magnitude.
-
Self-Validation Checkpoint: The inclusion of a known sensitive strain (3D7) alongside the resistant strain (Dd2) acts as an internal calibration standard. If the CQ IC50 for 3D7 exceeds 20 nM, the assay is flagged for parasite health issues or drug degradation, invalidating the run[5].
-
Protocol 2: Hemozoin Inhibition (Target Validation) Assay
Rationale: To confirm that novel 4-AQs retain the classic mechanism of action despite side-chain modifications, their ability to inhibit β-hematin (synthetic hemozoin) formation must be quantified[2].
-
Hemin Preparation: Dissolve hemin chloride in 0.4 M NaOH to create a hematin stock.
-
Reaction Assembly: In a 96-well plate, combine hematin, 0.5 M sodium acetate buffer (pH 5.0), and varying concentrations of the novel 4-AQ analog.
-
Causality: The pH 5.0 buffer mimics the acidic environment of the parasite's digestive vacuole, which is strictly required for spontaneous heme polymerization.
-
-
Initiation & Incubation: Add Tween-20 (to solubilize unreacted hematin) and incubate at 37°C for 2 hours.
-
Detection: Measure absorbance at 405 nm. The IC50 for β-hematin inhibition is calculated based on the reduction of absorbance, validating that the analog's primary target remains heme detoxification.
-
Self-Validation Checkpoint: A control well lacking the drug but containing the acetate buffer and hematin must show maximum absorbance reduction after Tween-20 addition, confirming that spontaneous polymerization successfully occurred in the assay environment.
-
Conclusion
The strategic modification of the 4-aminoquinoline scaffold has yielded a new generation of antimalarials capable of bypassing the efflux mechanisms of resistant P. falciparum strains[2][7]. Compounds like TDR 58845 and LDT-623 demonstrate that steric alterations to the lateral side chain successfully prevent PfCRT-mediated transport while preserving the critical heme-binding pharmacophore[1][4]. By utilizing standardized, high-throughput phenotypic assays, drug development professionals can accurately map the cross-resistance profiles of these novel analogs, accelerating their progression into preclinical combination therapies.
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Assessing the Inhibitory Activity of Quinoline Derivatives Against Specific Enzymes: A Comparative Guide
The quinoline scaffold—a planar, nitrogen-containing bicyclic ring system—is universally recognized as a "privileged structure" in medicinal chemistry[1]. Because its geometry closely mimics endogenous substrates like the adenine ring of ATP, quinoline derivatives are highly effective at intercalating into enzyme active sites.
For drug development professionals and application scientists, evaluating the efficacy of novel quinoline derivatives requires rigorous, self-validating experimental designs. This guide objectively compares the inhibitory performance of next-generation quinoline derivatives against two critical therapeutic targets: Receptor Tyrosine Kinases (RTKs) in oncology and Acetylcholinesterase (AChE) in neurodegeneration.
Target Class I: Receptor Tyrosine Kinases (EGFR & C-RAF)
Mechanistic Rationale
In oncology, the overexpression of RTKs like EGFR and C-RAF drives uncontrolled cellular proliferation[2]. Quinoline derivatives act as competitive Type I or Type II kinase inhibitors. The nitrogen heteroatom in the quinoline core typically forms a critical hydrogen bond with the hinge region of the kinase domain (e.g., Met793 in EGFR), while appended moieties (like ureas or amides) extend into the hydrophobic pockets to lock the enzyme in an inactive conformation[1][2].
Comparative Performance Data
Recent structural optimizations have yielded quinoline derivatives that outperform, or perform comparably to, FDA-approved standards. For instance, novel quinolinone derivatives targeting multi-receptor tyrosine kinases have demonstrated sub-nanomolar efficacy[1].
Table 1: Comparative Kinase Inhibitory Activity of Quinoline Derivatives
| Inhibitor Class | Compound | Target Enzyme | IC₅₀ Value | Reference Standard | Ref. IC₅₀ Value |
| Quinolinone | Compound 4j | EGFR | 0.07 nM | Sorafenib | 0.04 nM |
| Quinolinone | Compound 4b | EGFR | 0.11 nM | Sorafenib | 0.04 nM |
| Quinoline-urea | Compound 1j | C-RAF | 67.0 nM | Erlotinib | 308.0 nM |
| Acrylamido-Quinoline | Compound 3a | NAK/GAK | 6.70 µM | Neratinib | Assay Dependent |
(Data synthesized from recent in vitro kinase screening protocols[1][2][3].)
Self-Validating Protocol: ADP-Glo™ Kinase Assay
To objectively assess kinase inhibition, the ADP-Glo™ luminescent assay is preferred over radiometric ³²P-ATP assays due to its safety and dynamic range[4].
Causality & Methodology:
-
Kinase Reaction (15 min, 25°C): Combine the purified kinase (e.g., EGFR), substrate peptide, and ATP in a HEPES buffer (pH 7.5) containing 3 mM MgCl₂, 1 mM EGTA, and 2 mM DTT[4]. Causality: Mg²⁺ is an essential cofactor for ATP binding. CHAPS (0.03%) must be included to prevent the hydrophobic quinoline derivatives from aggregating into false-positive inhibitory micelles[4].
-
Compound Incubation: Add the serially diluted quinoline derivative.
-
ATP Depletion (40 min): Add ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Causality: This ensures that the subsequent luminescent signal is strictly generated from the ADP produced by the active kinase, eliminating background noise.
-
Kinase Detection (30 min): Add the Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction to produce light.
Self-Validation Checkpoint: Highly conjugated quinoline cores can occasionally quench luminescence. To validate the assay, you must run a "Compound-Only" control (Compound + ATP + Detection Reagent, no enzyme). If luminescence drops compared to a DMSO control, the compound is a luciferase inhibitor or light quencher, and orthogonal validation (e.g., Western blot for p-EGFR) is required.
Competitive inhibition of the EGFR signaling pathway by quinoline derivatives.
Target Class II: Cholinesterases (AChE) in Neurodegeneration
Mechanistic Rationale
In Alzheimer's Disease (AD), inhibiting Acetylcholinesterase (AChE) increases synaptic acetylcholine levels[5]. The quinoline scaffold is uniquely suited for this because it can act as a dual-binding site inhibitor . The planar quinoline ring stacks via π-π interactions with aromatic residues (e.g., Trp86) in the Catalytic Active Site (CAS), while functionalized side chains (like morpholine or triazole linkers) stretch to interact with the Peripheral Anionic Site (PAS) (e.g., Trp286)[5][6]. This dual action not only inhibits acetylcholine hydrolysis but also prevents AChE-induced β-amyloid aggregation[5].
Comparative Performance Data
Recent studies on morpholine-bearing and triazole-hybridized quinoline derivatives show potent, low-micromolar to sub-micromolar inhibition profiles compared to classical AD drugs like Galantamine and Donepezil[5][6].
Table 2: Comparative AChE Inhibitory Activity of Quinoline Hybrids
| Inhibitor Class | Compound | Target Enzyme | IC₅₀ Value | Reference Standard | Ref. IC₅₀ Value |
| Morpholine-Quinoline | Compound 11g | AChE (Electric Eel) | 1.94 ± 0.13 µM | Galantamine | 0.62 ± 0.01 µM |
| Morpholine-Quinoline | Compound 11a | AChE (Electric Eel) | 3.52 ± 0.21 µM | Galantamine | 0.62 ± 0.01 µM |
| Triazole-Quinoline | Compound 3h | hAChE (Human) | 0.23 µM | Donepezil | 0.014 µM |
(Data sourced from standardized Ellman's assays[5][6][7].)
Self-Validating Protocol: Modified Ellman’s Kinetic Assay
The Ellman's method utilizes the reaction between thiocholine (the product of substrate hydrolysis) and DTNB to produce a quantifiable yellow anion[6].
Causality & Methodology:
-
Pre-Incubation (15 min, 37°C): Combine 140 µL of 100 mM sodium phosphate buffer (pH 8.0), AChE enzyme (EC 3.1.1.7), and the quinoline derivative[6]. Causality: Pre-incubation is critical for quinoline derivatives to establish equilibrium at both the CAS and PAS before the substrate introduces competitive pressure.
-
Reagent Addition: Add DTNB (Ellman's reagent) to the mixture.
-
Substrate Initiation: Add acetylthiocholine iodide (ATCI) to initiate the reaction[5][6].
-
Kinetic Readout: Measure the absorbance at 412 nm continuously for 5 minutes. Causality: A kinetic read (slope of absorbance over time) is vastly superior to an endpoint read because it normalizes any baseline absorbance caused by the intrinsic color of the quinoline compounds.
Self-Validation Checkpoint: A critical flaw in screening novel heterocycles is false-negative data caused by compound reactivity. You must run a Non-Enzymatic Background Control (Compound + DTNB + ATCI, no enzyme). If the quinoline derivative contains electron-rich or thiol-reactive substituents, it may directly reduce DTNB into the yellow TNB anion. This background slope must be subtracted from the enzymatic slope to yield trustworthy IC₅₀ values.
Workflow of the modified Ellman's assay for evaluating AChE inhibition.
Conclusion & Strategic Selection Criteria
When assessing quinoline derivatives, the choice of target and assay must align with the compound's structural modifications.
-
For oncological applications targeting RTKs, quinolinones with urea or amide linkers show the highest propensity for hinge-region binding[1][2]. The ADP-Glo assay provides the most reliable readout, provided luminescence quenching is controlled.
-
For neurodegenerative applications , extending the quinoline core with basic moieties (like morpholine) optimizes PAS interaction in AChE[6]. The modified kinetic Ellman's assay remains the gold standard, strictly requiring background subtraction for intrinsic compound reactivity.
By enforcing self-validating controls in these protocols, researchers can confidently advance quinoline hit compounds into lead optimization phases.
References
-
Liu, C., Wang, L.-N., & Liu, Y.-M. (2022). "Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups." International Journal of Molecular Sciences, 23(19), 11231.[Link]
-
Marasco, D., et al. (2016). "Novel Triazole-Quinoline Derivatives as Selective Dual Binding Site Acetylcholinesterase Inhibitors." Molecules, 21(2), 193.[Link]
-
Zaib, et al. (2022). "SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease." Arabian Journal of Chemistry.[Link]
-
(2021). "Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases." Taylor & Francis.[Link]
-
(2026). "New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma." PMC.[Link]
-
(2019). "Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation." Frontiers in Chemistry.[Link]
-
(2022). "Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity." ResearchGate.[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-aminoquinoline-4-carboxylate
For professionals engaged in cutting-edge research and development, the integrity of your work extends beyond the bench to include the safe and responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-aminoquinoline-4-carboxylate. As no specific Safety Data Sheet (SDS) is available for this exact compound, the following procedures are synthesized from established best practices and data on structurally analogous quinoline derivatives to ensure a high margin of safety.[1][2][3]
Hazard Assessment and Immediate Safety Precautions
Methyl 2-aminoquinoline-4-carboxylate belongs to the quinoline class of compounds, which are recognized for their biological activity and potential toxicity.[4][5][6] Structurally related compounds exhibit hazards that must be assumed for this substance. Therefore, handling and disposal require stringent safety measures.
Assumed Hazard Profile: Based on analogous compounds, Methyl 2-aminoquinoline-4-carboxylate should be treated as a substance that is:
Personal Protective Equipment (PPE): A multi-layered PPE approach is mandatory to minimize exposure risk.[3] Before beginning any disposal activities, ensure all personnel are equipped with the following:
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves, tested to EN 374.[3][13][14] | To prevent dermal absorption and skin irritation.[2] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[2][3] | To protect against splashes of liquids or airborne powder.[10] |
| Skin and Body | Standard laboratory coat. Chemical-resistant apron for larger quantities. | To protect clothing and prevent skin contact.[2] |
| Respiratory | All handling of solid powder or solutions should occur in a certified chemical fume hood.[2][15] | To avoid inhalation of dust or aerosols, which can cause respiratory irritation.[7] |
Step-by-Step Disposal Protocol
The cornerstone of safe chemical disposal is systematic segregation and containment. Do not dispose of this compound down the drain or with general household garbage.[7][13][16] The goal is to isolate the chemical waste in clearly marked, secure containers for collection by a licensed professional waste disposal service.
Proper segregation is critical to prevent dangerous reactions between incompatible chemicals.[17] Three distinct waste streams should be established for Methyl 2-aminoquinoline-4-carboxylate.
-
Solid Waste: Collect all unused or contaminated solid Methyl 2-aminoquinoline-4-carboxylate. This includes residual powder, contaminated weigh boats, and filter paper. Use a spatula to transfer solids to minimize dust generation.[1][15]
-
Liquid Waste: Collect all solutions containing the compound and any solvent rinsates used for decontamination. Do not mix with other incompatible waste streams.[15]
-
Contaminated Materials: Any items that have come into contact with the compound are considered hazardous. This includes gloves, pipette tips, and bench paper. These should be collected in a separate, dedicated hazardous waste bag or container.[1][2]
Proper containment and labeling are regulatory requirements and essential for the safety of all personnel handling the waste.
-
Select Compatible Containers: Use only containers made of materials compatible with the chemical waste. For both solid and liquid waste, high-density polyethylene (HDPE) containers are a suitable choice. Ensure containers have secure, leak-proof lids.[17][18]
-
Label Containers Clearly: All waste containers must be clearly and accurately labeled. The label should include:
-
Keep Containers Closed: Except when adding waste, all containers must be kept tightly sealed to prevent the release of vapors.[13][17]
Designate a specific, secure area for the temporary storage of hazardous waste.
-
Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from general traffic, and separate from incompatible materials, such as strong oxidizing agents.[2][10][17]
-
Secondary Containment: Liquid waste containers should be placed in a secondary containment tray capable of holding the entire volume of the largest container plus 10% of the total remaining volume. This prevents the spread of material in case of a leak.[17]
The ultimate disposal of Methyl 2-aminoquinoline-4-carboxylate must be conducted by a licensed and approved hazardous waste management company.[13][15]
-
Contact Professionals: Arrange for pickup with your institution's Environmental Health and Safety (EHS) department or a certified chemical waste contractor.[2][15]
-
Provide Information: Supply the waste disposal company with the SDS for analogous compounds and a full description of the waste, including its composition and quantity.
-
Method of Destruction: The standard and most effective method for the final disposal of this type of organic compound is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[2][18][19][20]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 1.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[13] Avoid dry sweeping.
-
For Liquids: Cover the spill with an appropriate chemical absorbent pad or material.
-
-
Clean-Up: Carefully collect the absorbed material using a scoop or spatula and place it into a designated hazardous waste container.[13][19]
-
Decontaminate: Wipe down the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.[1]
Visualizing the Disposal Workflow
To ensure clarity, the following diagrams illustrate the procedural flow for the proper disposal of Methyl 2-aminoquinoline-4-carboxylate.
Caption: Disposal workflow for Methyl 2-aminoquinoline-4-carboxylate.
References
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Material Safety Data Sheet. (2025, December 16). Capot Chemical. [Link]
-
Methyl 8-aminoquinoline-4-carboxylate. PubChem. [Link]
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SAFETY DATA SHEET. (2015, September 21). ACCELA CHEMBIO INC. [Link]
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Methyl 4-aminoquinoline-2-carboxylate. PubChemLite. [Link]
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Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate. PubChemLite. [Link]
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methyl quinoline-7-carboxylate. ECHA. [Link]
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Methyl 2-aminopyridine-4-carboxylate. PubChem. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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Laboratory chemical waste disposal guidelines. University of Otago. [Link]
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Laboratory waste. (2025, May 28). Karolinska Institutet. [Link]
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2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline. ECHA. [Link]
-
methyl 4-chloroquinoline-6-carboxylate. ECHA. [Link]
-
methyl quinoline-7-carboxylate. ECHA. [Link]
-
Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. (2014). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Handling Methyl 2-aminoquinoline-4-carboxylate
As researchers dedicated to advancing drug development, our work with novel chemical entities like Methyl 2-aminoquinoline-4-carboxylate demands the highest standards of safety and precision. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in scientific principles. It is designed to empower you with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Quinoline Scaffold
Methyl 2-aminoquinoline-4-carboxylate belongs to the quinoline family, a class of heterocyclic aromatic compounds. The quinoline core, particularly when functionalized with an amino group, presents a specific hazard profile that must be respected.[3][4] Based on data from analogous compounds, a thorough risk assessment must assume the following potential hazards.
| Hazard Classification | Associated Risk | Rationale Based on Analogous Compounds |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7][8] | Quinoline and its derivatives have demonstrated toxicity through multiple exposure routes.[9] |
| Skin & Eye Irritation | Causes skin irritation and serious eye damage.[5][6][10][11] | Aromatic amines and quinolines are known irritants, capable of causing significant damage upon contact.[10][11] |
| Respiratory Irritation | May cause respiratory tract irritation.[6][7] | Inhalation of the powdered compound can irritate the mucous membranes and respiratory system. |
| Long-Term Health Effects | Suspected of causing genetic defects and cancer.[5][9] | The parent compound, quinoline, is classified as a suspected mutagen and potential carcinogen.[5][9] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[5][9] | Proper disposal is critical to prevent environmental contamination.[9] |
Core Directive: Multi-Layered Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create a robust barrier against exposure. The selection of PPE is not merely a procedural step but a direct response to the identified chemical hazards.
| PPE Category | Item Specification | Purpose & Rationale |
| Eye & Face Protection | Tightly fitting chemical safety goggles and a full-face shield. | Standard safety glasses are insufficient. Goggles protect against splashes and airborne particles, while a face shield is crucial when handling larger quantities or during procedures with a high splash potential.[2][10][12] |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves (tested to EN 374 standard or equivalent). | The outer glove absorbs the initial contact, while the inner glove provides a secondary barrier in case of a breach. Always check the glove manufacturer's data for compatibility with the solvents you are using.[9][12] |
| Body Protection | A chemical-resistant lab coat (fully buttoned) and, for larger quantities, an impervious apron. | This protects your skin and personal clothing from contamination. Ensure cuffs are tucked into gloves.[1][13] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate particulate filters (e.g., N95) or organic vapor cartridges. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[12][13] All weighing and stock solution preparation should be performed within a fume hood.[14] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[12][15] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed to minimize exposure at every stage of the handling process. Each step is a critical control point in maintaining a safe laboratory environment.
Workflow for Safe Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
